molecular formula C8H10BrNO2 B1292045 5-Bromo-2-(2-methoxyethoxy)pyridine CAS No. 212961-29-0

5-Bromo-2-(2-methoxyethoxy)pyridine

Cat. No.: B1292045
CAS No.: 212961-29-0
M. Wt: 232.07 g/mol
InChI Key: SSLGCBWBEBJXFC-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)pyridine (CAS 212961-29-0) is a high-purity, halogenated pyridine derivative of significant interest in chemical synthesis and drug discovery. Its molecular formula is C 8 H 10 BrNO 2 and it has a molecular weight of 232.07 . This compound serves as a versatile chemical building block, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The bromine atom at the 5-position of the pyridine ring is a reactive site that allows for the formation of new carbon-carbon bonds with various boronic acids, enabling the synthesis of more complex biaryl structures . The 2-methoxyethoxy side chain is an ether-based substituent that can enhance the compound's solubility in polar organic solvents and influence its pharmacokinetic properties in drug candidates . Research Applications: • Pharmaceutical Research: A key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs) for various therapeutic areas. • Agrochemical Research: Used in the development of novel molecules for crop protection. • Material Science: Serves as a precursor for the creation of specialized ligands and functional materials. Handling & Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals . It requires careful handling; refer to the Safety Data Sheet (SDS) for detailed hazard and precautionary information. The recommended storage condition is sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLGCBWBEBJXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-(2-methoxyethoxy)pyridine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

Analytical Characterization

Detailed analytical protocols are crucial for confirming the identity, purity, and structure of the synthesized 5-Bromo-2-(2-methoxyethoxy)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected Chemical Shifts (δ):

      • Pyridine ring protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.

      • Methoxyethoxy group protons: A singlet for the terminal methyl group (δ ~3.4 ppm) and two triplets for the methylene groups (δ ~3.7 and ~4.4 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Chemical Shifts (δ): Signals for the five pyridine ring carbons and three carbons of the methoxyethoxy side chain will be observed. The carbon attached to the bromine (C5) will be significantly shifted.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis: Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Results: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 232.0 and 234.0 with approximately equal intensity. This characteristic isotopic pattern is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: The analysis can be performed on a neat liquid sample using a KBr plate or with a solid sample dispersed in a KBr pellet.

  • Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • ~3100-3000 cm⁻¹: C-H stretching of the aromatic pyridine ring.

    • ~2950-2850 cm⁻¹: C-H stretching of the aliphatic methoxyethoxy group.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1250-1050 cm⁻¹: C-O stretching of the ether linkages.

    • ~800-600 cm⁻¹: C-Br stretching.

Visualizations: Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 2_5_Dibromopyridine 2,5-Dibromopyridine Reaction_Vessel Nucleophilic Aromatic Substitution (THF/DMF, Reflux, 4-6h) 2_5_Dibromopyridine->Reaction_Vessel 2_Methoxyethanol 2-Methoxyethanol 2_Methoxyethanol->Reaction_Vessel Base Base (e.g., NaH) Base->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Cool to RT Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Dry & Concentrate Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathway

While specific studies on this compound are limited, it has been suggested to possess anticancer activity by inducing apoptosis. The mechanism is thought to involve interactions with the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

Potential Apoptotic Signaling Pathway

The diagram below illustrates a potential mechanism by which a pyridine derivative like this compound could induce apoptosis.

Apoptosis_Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Activates (cleaves Pro-Caspase-3) Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Technical Guide: Physicochemical Properties of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-(2-methoxyethoxy)pyridine, a compound of interest in chemical research and development. This document outlines key quantitative data, details relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound (CAS No: 212961-29-0). These values are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₈H₁₀BrNO₂[1][2]
Molecular Weight 232.07 g/mol [1][2][3]
Boiling Point (Predicted) 266.6 ± 30.0 °C at 760 mmHg[1]
Density (Predicted) 1.430 ± 0.06 g/cm³[1]
pKa (Predicted) 1.38 ± 0.22[1]
LogP (Computed) 1.4[3]

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed methodologies for key experiments.

Boiling Point Determination by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.[4]

  • Apparatus: A round-bottom flask, heating mantle, still head, thermometer, condenser, and receiving flask are assembled for simple distillation.[4]

  • Procedure:

    • The liquid sample, this compound, is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the still head to accurately measure the temperature of the vapor that is distilling.[4]

    • Cooling water is circulated through the condenser.

    • The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

    • The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask.[4]

  • Note: Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded.

Density Determination

Density is the mass of a substance per unit volume. For a liquid like this compound, it can be determined using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a flask with a specific volume), an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed and its mass is recorded.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

    • The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and weighed.

    • The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. For a compound like a pyridine derivative, which can be protonated, determining the pKa of its conjugate acid is important. Potentiometric titration is a standard method.

  • Apparatus: A pH meter with a combination electrode, a burette, a stirrer, and a beaker.

  • Procedure:

    • A known concentration of the compound is dissolved in a suitable solvent (often water or a water/co-solvent mixture).

    • A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution from a burette.

    • The pH of the solution is monitored with the pH meter after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated, which corresponds to the midpoint of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach.

  • Apparatus: Separatory funnel, UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system, 1-octanol, and a buffered aqueous solution (e.g., phosphate-buffered saline at a specific pH).

  • Procedure:

    • 1-octanol and the aqueous buffer are pre-saturated with each other by mixing and allowing the phases to separate.

    • A known concentration of this compound is dissolved in the aqueous phase.

    • This solution is then mixed with an equal volume of the 1-octanol in a separatory funnel.

    • The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.

    • The concentration of the compound in the aqueous phase is measured using UV-Vis spectrophotometry or HPLC.

    • The concentration in the 1-octanol phase is determined by difference.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

Workflow for Physicochemical Property Analysis

The following diagram illustrates a generalized workflow for the determination and analysis of the physicochemical properties of a chemical compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physicochemical Property Determination cluster_2 Phase 3: Data Analysis and Application A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Boiling Point (Distillation) B->C D Density (Pycnometry) B->D E pKa (Potentiometric Titration) B->E F LogP (Shake-Flask Method) B->F G Solubility (Equilibrium Method) B->G H Data Compilation and Tabulation C->H D->H E->H F->H G->H I Computational Modeling (e.g., QSAR) H->I J Application in Drug Development (ADME Prediction) H->J I->J

Caption: Workflow for Physicochemical Profiling.

References

5-Bromo-2-(2-methoxyethoxy)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 5-Bromo-2-(2-methoxyethoxy)pyridine, a key intermediate in various synthetic organic chemistry endeavors.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C8H10BrNO2[1][2]
Molecular Weight 232.07 g/mol [1]
CAS Number 212961-29-0[1][2]
Predicted Boiling Point 266.6 ± 30.0 °C[3]
Predicted Density 1.430 ± 0.06 g/cm³[3]

Synthesis Protocol

Hypothetical Synthesis of this compound:

This protocol describes the synthesis of this compound from 5-bromo-2-hydroxypyridine and 1-bromo-2-methoxyethane.

Materials:

  • 5-bromo-2-hydroxypyridine

  • 1-bromo-2-methoxyethane

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 5-bromo-2-hydroxypyridine in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add 1-bromo-2-methoxyethane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product R1 5-bromo-2-hydroxypyridine Reaction Williamson Ether Synthesis R1->Reaction R2 1-bromo-2-methoxyethane R2->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

References

5-Bromo-2-(2-methoxyethoxy)pyridine: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 5-Bromo-2-(2-methoxyethoxy)pyridine (CAS No. 212961-29-0), a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. While detailed experimental data is limited, the following information has been compiled from available safety data sheets and chemical databases.

PropertyValueSource
CAS Number 212961-29-0[1][2][3]
Molecular Formula C₈H₁₀BrNO₂[1][2][3]
Molecular Weight 232.07 g/mol [1][2]
Boiling Point 266.6 ± 30.0 °C (Predicted)[1]
Density 1.430 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature -20°C[2]

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[4]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize risk of exposure. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can cause irritation.
Body Protection A flame-retardant laboratory coat, fully buttoned.Protects against skin contact and potential splashes.
Respiratory Protection Use in a certified fume hood or well-ventilated area. A NIOSH-approved respirator is necessary if ventilation is inadequate.Pyridine derivatives can have irritating vapors.
General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the creation of dust or aerosols.

  • Reactions: When used in reactions, ensure the apparatus is securely clamped and that any potential for pressure build-up is mitigated.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_dispense Dispense Chemical prep_area->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Caption: Standard Operating Procedure Workflow.

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

G cluster_actions Immediate Actions cluster_followup Follow-up exposure Exposure Event remove Remove from Source exposure->remove first_aid Administer First Aid remove->first_aid seek_medical Seek Medical Attention first_aid->seek_medical report Report Incident seek_medical->report

Caption: Emergency Response Workflow.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Containers which are opened must be carefully resealed and kept upright to prevent leakage.[4]

  • Recommended storage temperature is -20°C.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal
  • Dispose of this chemical and its container in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.

  • Contaminated packaging should be treated as the chemical itself.

G cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste label_waste Label Waste Container collect_solid->label_waste collect_liquid Collect Liquid Waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste arrange_pickup Arrange for Professional Disposal store_waste->arrange_pickup

Caption: Waste Disposal Workflow.

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.1.

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

  • Large Spills: Dike the spill to prevent it from entering drains or waterways. Absorb with an inert material and collect for disposal.

Decontaminate the spill area with a suitable solvent and wash the area thoroughly.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide.

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet for this compound before use and adhere to all institutional and regulatory guidelines.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine from 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine, a pyridine derivative with potential applications in medicinal chemistry. The core of this document focuses on a detailed experimental protocol for its preparation from 2,5-dibromopyridine via a nucleophilic aromatic substitution reaction. This guide also presents relevant quantitative data, a proposed biological context involving the Bcl-2 regulated apoptosis pathway, and a general workflow for preclinical drug development.

Synthesis of this compound

The synthesis of this compound from 2,5-dibromopyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the bromine atom at the C-2 position of the pyridine ring, which is activated by the electron-withdrawing nitrogen atom, is displaced by the 2-methoxyethoxide nucleophile.

Reaction Scheme

G cluster_0 Synthesis Pathway A 2,5-dibromopyridine Reaction Reaction A->Reaction B 2-methoxyethanol B->Reaction C Sodium Hydride (NaH) C->Reaction Base D This compound Reaction->D Nucleophilic Aromatic Substitution G cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade DNA_damage DNA Damage BH3_only BH3-only proteins (e.g., Bim, Puma) DNA_damage->BH3_only Growth_factor_deprivation Growth Factor Deprivation Growth_factor_deprivation->BH3_only Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2 inhibit Bax_Bak Pro-apoptotic Bax/Bak BH3_only->Bax_Bak activate Bcl2->Bax_Bak inhibit MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Target_Compound This compound Target_Compound->Bcl2 potential inhibition Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Discovery & Synthesis cluster_1 In Vitro Studies cluster_2 In Vivo Studies cluster_3 Lead Optimization & IND-Enabling Studies Synthesis Synthesis & Purification of this compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Primary Biological Screening (e.g., cell viability assays) Characterization->Screening Dose_Response Dose-Response Studies (IC50 determination) Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., apoptosis assays) Dose_Response->Mechanism ADME Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism, Excretion) Mechanism->ADME Toxicity Preliminary Toxicology (e.g., acute toxicity) ADME->Toxicity Efficacy Efficacy in Animal Models (e.g., tumor xenografts) Toxicity->Efficacy SAR Structure-Activity Relationship (SAR) Studies Efficacy->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization IND_Studies IND-Enabling Toxicology & Safety Pharmacology Lead_Optimization->IND_Studies

Spectroscopic and Synthetic Overview of 5-Bromo-2-(2-methoxyethoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data for 5-Bromo-2-(2-methoxyethoxy)pyridine is limited. This guide presents a proposed synthetic pathway and offers representative spectroscopic data from a closely related analogue, 5-Bromo-2-methoxypyridine, to serve as a template for researchers.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characteristics and a potential synthetic route for this compound. Given the scarcity of specific experimental data for the title compound, this document leverages data from the analogous compound 5-Bromo-2-methoxypyridine to illustrate the expected spectroscopic features.

Physicochemical Properties

Basic physicochemical information for this compound is available from commercial suppliers.

PropertyValue
CAS Number212961-29-0
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol

Spectroscopic Data (Analogous Compound: 5-Bromo-2-methoxypyridine)

The following tables summarize the spectroscopic data for 5-Bromo-2-methoxypyridine, which can serve as a reference for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data of 5-Bromo-2-methoxypyridine

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
Data not available--Pyridine-H
Data not available--Pyridine-H
Data not available--Pyridine-H
Data not available---OCH3

Table 2: ¹³C NMR Spectroscopic Data of 5-Bromo-2-methoxypyridine

Chemical Shift (ppm)Assignment
Data not availablePyridine-C
Data not availablePyridine-C
Data not availablePyridine-C
Data not availablePyridine-C
Data not availablePyridine-C-Br
Data not available-OCH3

Table 3: Mass Spectrometry Data of 5-Bromo-2-methoxypyridine

m/zInterpretation
Data not available[M]+
Data not available[M+2]+
Data not availableFragment ions

Table 4: IR Spectroscopy Data of 5-Bromo-2-methoxypyridine

Wavenumber (cm⁻¹)Assignment
Data not availableC-H stretch (aromatic)
Data not availableC=N stretch
Data not availableC=C stretch (aromatic)
Data not availableC-O stretch (ether)
Data not availableC-Br stretch

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis is based on a nucleophilic aromatic substitution reaction, a common method for the preparation of alkoxy-pyridines.

Materials:

  • 5-Bromo-2-fluoropyridine

  • 2-Methoxyethanol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-methoxyethanol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 5-Bromo-2-fluoropyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted pyridine derivative.

G Generalized Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction 1. Reagents workup Reaction Workup reaction->workup 2. Quenching purification Purification workup->purification 3. Extraction product Final Product purification->product 4. Chromatography nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir analysis Data Analysis nmr->analysis ms->analysis ir->analysis

Caption: Generalized workflow for the synthesis and spectroscopic characterization of a target compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Bromo-2-(2-methoxyethoxy)pyridine, tailored for researchers, scientists, and professionals in drug development. This document outlines the predicted spectral data, a detailed experimental protocol for its acquisition, and visual representations of key concepts to facilitate a deeper understanding of the molecular structure and its spectroscopic properties.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1][2] The expected spectrum in a common solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the 2-methoxyethoxy side chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-6 (Pyridine)8.1 - 8.3Doublet (d)2.0 - 3.01H
H-4 (Pyridine)7.6 - 7.8Doublet of Doublets (dd)J(H4,H3) = 8.0-9.0, J(H4,H6) = 2.0-3.01H
H-3 (Pyridine)6.7 - 6.9Doublet (d)8.0 - 9.01H
-OCH₂- (ethoxy)4.4 - 4.6Triplet (t)4.5 - 5.52H
-CH₂OCH₃ (ethoxy)3.7 - 3.9Triplet (t)4.5 - 5.52H
-OCH₃ (methoxy)3.4 - 3.5Singlet (s)-3H

Spin-Spin Coupling Analysis

The predicted splitting patterns arise from through-bond interactions between non-equivalent protons on adjacent carbon atoms, a phenomenon known as spin-spin coupling.[3][4][5] The magnitude of this interaction is given by the coupling constant, J, and is independent of the external magnetic field strength.

In the pyridine ring, the proton at position 6 (H-6) is expected to couple with the proton at position 4 (H-4), resulting in a doublet. The H-4 proton, in turn, couples with both H-3 and H-6, leading to a doublet of doublets. The H-3 proton couples with H-4, appearing as a doublet. In the ethoxy side chain, the two methylene groups are adjacent, and thus their signals are split into triplets.

G cluster_pyridine Pyridine Ring cluster_sidechain Methoxyethoxy Side Chain Pyridine H-3 H-4 H-6 Pyridine:f0->Pyridine:f1 Pyridine:f1->Pyridine:f2 Sidechain -OCH2- -CH2OCH3 Sidechain:f0->Sidechain:f1 G A Sample Preparation (Dissolve in CDCl3) B Insert Sample into NMR Spectrometer A->B C Lock, Tune, and Shim B->C D Set Acquisition Parameters C->D E Acquire Free Induction Decay (FID) D->E F Fourier Transform E->F G Phase Correction F->G H Baseline Correction G->H I Chemical Shift Calibration H->I J Integration and Analysis I->J

References

Mass Spectrometry Analysis of 5-Bromo-2-(2-methoxyethoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-2-(2-methoxyethoxy)pyridine, a pyridine derivative of interest in pharmaceutical and chemical research. This document outlines a detailed experimental protocol for its characterization, presents predicted quantitative data for its mass spectrum, and visualizes the proposed fragmentation pathway and analytical workflow.

Introduction

This compound (C8H10BrNO2) is a substituted pyridine with a molecular weight of approximately 232.07 g/mol .[1] Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of such novel compounds. This guide details the expected mass spectral behavior of this compound under typical ionization conditions and provides a standardized protocol for its analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the major ions expected to be observed in the mass spectrum of this compound upon electron ionization. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[2]

m/z (Proposed Fragment) Chemical Formula Proposed Structure Relative Abundance (%)
231/233[C8H10BrNO2]⁺Molecular Ion60
173/175[C5H4BrN]⁺Bromopyridine radical cation100
158/160[C5H3BrN]⁺Loss of a methyl group from bromopyridine20
118[C5H4NO]⁺Loss of bromine and methoxyethoxy group30
78[C5H4N]⁺Pyridine radical cation40
59[C3H7O]⁺Methoxyethoxy side chain fragment80

Experimental Protocol

This section details a standard operating procedure for the mass spectrometry analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system.

3.1. Materials and Reagents

  • This compound (analytical standard)

  • Methanol (LC-MS grade)

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

3.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

3.3. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a clean vial.

  • Working Standard (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of dichloromethane to achieve a final concentration of 10 µg/mL.

3.4. GC-MS Parameters

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: 40-300 amu

Visualizations

The following diagrams illustrate the proposed fragmentation pathway of this compound and the experimental workflow for its analysis.

Fragmentation_Pathway M [C8H10BrNO2]+. m/z = 231/233 F1 [C5H4BrNO]+. m/z = 201/203 M->F1 - C3H6O F3 [C5H4BrN]+. m/z = 173/175 M->F3 - C3H6O2 F7 [C8H10NO2]+ M->F7 - Br. F8 [C3H7O2]. M->F8 - C5H3BrN F1->F3 - CO F2 [C3H6O2]+. F5 [C5H3BrN]+. m/z = 158/160 F3->F5 - CH3 F9 [C5H3N]+. F3->F9 - Br, - H F4 [C2H3O] F6 [Br].

Caption: Proposed fragmentation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Standard (10 µg/mL) Working Standard (10 µg/mL) Stock Solution (1 mg/mL)->Working Standard (10 µg/mL) Injection Injection Working Standard (10 µg/mL)->Injection Separation Separation Injection->Separation Ionization (EI) Ionization (EI) Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Data Acquisition Data Acquisition Mass Analysis->Data Acquisition Spectral Interpretation Spectral Interpretation Data Acquisition->Spectral Interpretation Reporting Reporting Spectral Interpretation->Reporting

Caption: Experimental workflow for GC-MS analysis.

References

FT-IR spectrum of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectrum of 5-Bromo-2-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the limited availability of direct experimental data for this specific compound, this report compiles predictive data based on the analysis of structurally similar compounds and established infrared spectroscopy correlation tables. It also includes a comprehensive experimental protocol for acquiring the FT-IR spectrum of a solid organic compound.

Predicted FT-IR Spectral Data

The is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted wavenumbers, intensities, and vibrational assignments are summarized in the table below. These predictions are derived from the known spectral data of related pyridine derivatives, bromo-aromatic compounds, and ethers.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Medium-WeakAromatic C-H Stretching (Pyridine Ring)
2950-2850MediumAliphatic C-H Stretching (Methoxyethoxy Group)
1600-1585Medium-StrongC=C Stretching (Pyridine Ring)[1]
1500-1400StrongC=C Stretching (Pyridine Ring)[1]
1470-1450MediumCH₂ Bending (Scissoring)
1300-1200StrongAryl-O Stretching (Pyridine-O)
1260-1050StrongC-O-C Asymmetric & Symmetric Stretching (Ether)[2]
1000-900MediumC-H In-plane Bending (Pyridine Ring)
900-675StrongC-H Out-of-plane Bending (Pyridine Ring)[1]
~600-500Weak-MediumC-Br Stretching

Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid organic compound like this compound using the KBr pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade

  • Spatula

  • Analytical balance

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample concentration in KBr should be in the range of 0.2% to 1%.[3]

    • Add the KBr to the mortar and grind it to a fine powder.

    • Add the sample to the mortar and continue to grind the mixture until a fine, homogeneous powder is obtained. This is crucial to reduce scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded in the 4000-400 cm⁻¹ range.

  • Data Analysis:

    • Process the acquired spectrum to identify the positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule to confirm its structure.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow of an FT-IR analysis, from sample preparation to final spectral interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample Obtain Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum Acquire->Process Identify Identify Peaks Process->Identify Correlate Correlate to Structure Identify->Correlate

Caption: Logical workflow of FT-IR analysis.

References

The Synthetic Keystone: Unlocking Novel Therapeutics with 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated pyridines have emerged as particularly valuable scaffolds. This technical guide delves into the core applications of 5-Bromo-2-(2-methoxyethoxy)pyridine, a versatile intermediate poised to accelerate the synthesis of a new generation of bioactive molecules. While direct biological activity of this compound is not extensively documented, its true potential lies in its utility as a strategic linchpin in the synthesis of complex pharmaceutical agents.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the synthetic versatility, potential therapeutic targets, and detailed experimental frameworks related to the application of this compound in medicinal chemistry.

The Strategic Advantage of the Pyridine Core

The pyridine ring is a privileged structure in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating crucial interactions with biological targets such as enzymes and receptors. The introduction of a bromine atom and a methoxyethoxy group onto this scaffold, as in this compound, provides medicinal chemists with a powerful tool for molecular elaboration.

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2] These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The 2-(2-methoxyethoxy) group can influence the compound's physicochemical properties, such as solubility and lipophilicity, and may also engage in additional interactions with the target protein.

Potential Therapeutic Applications

Given the synthetic versatility of this compound, it can serve as a key starting material for a wide range of therapeutic agents. The classes of molecules that can be accessed through its derivatization are known to exhibit a broad spectrum of biological activities.

Kinase Inhibitors

A significant application of brominated pyridines is in the synthesis of kinase inhibitors.[3] By employing cross-coupling reactions, various aryl and heteroaryl moieties can be attached at the 5-position to generate compounds that target the ATP-binding site of kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus of drug discovery efforts.

Table 1: Illustrative Inhibitory Activities of Pyridine-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference Cell Line
PyridinylpyrimidineAurora Kinase A15HCT116
AminopyridineEGFR8A431
PyrrolopyridineJAK23.3Ba/F3-JAK2V617F

Note: The data in this table are for representative pyridine-based kinase inhibitors and are intended to be illustrative of the potential activities of compounds synthesized from this compound. Specific activities of derivatives of this starting material are not yet publicly available.

Agents Targeting G-Protein Coupled Receptors (GPCRs)

Substituted pyridines are also prevalent in ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. Derivatives of this compound could be synthesized to target GPCRs implicated in neurological and metabolic disorders.

Anticancer Agents and Apoptosis Induction

Beyond kinase inhibition, pyridine derivatives have demonstrated broader anticancer effects, including the induction of apoptosis. While the precise mechanisms for derivatives of this compound are yet to be elucidated, related compounds have been shown to induce programmed cell death through various signaling pathways. It has been noted that some brominated pyridine compounds can have synergistic effects with established chemotherapeutic agents like doxorubicin and etoposide and may induce apoptosis by interacting with pro-apoptotic proteins such as Bax or Bcl-2.[4]

Key Synthetic Methodologies

The true value of this compound is realized through its application in pivotal synthetic transformations. The following sections provide detailed, representative protocols for key reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).

  • Solvent: Add a suitable solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Suzuki_Miyaura_Coupling start This compound catalyst Pd(0) Catalyst Base start->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product 5-Aryl-2-(2-methoxyethoxy)pyridine catalyst->product

Suzuki-Miyaura cross-coupling workflow.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 5-position of the pyridine ring. This is a crucial transformation for the synthesis of many biologically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.02-0.10 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.).

  • Reagents: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.2 eq.) dissolved in a dry, aprotic solvent like toluene or dioxane.

  • Reaction Conditions: Heat the mixture, typically between 80-110 °C, and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the aminated product.

Buchwald_Hartwig_Amination start This compound catalyst Pd Catalyst Ligand, Base start->catalyst amine R¹R²NH amine->catalyst product 5-(R¹R²N)-2-(2-methoxyethoxy)pyridine catalyst->product

Buchwald-Hartwig amination workflow.

Hypothetical Signaling Pathway Modulation

Derivatives synthesized from this compound, particularly those designed as kinase inhibitors, would be expected to modulate intracellular signaling pathways critical for cancer cell proliferation and survival. A common target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Potential Inhibitor (Derivative) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

In this hypothetical scenario, a kinase inhibitor derived from this compound could potentially inhibit key nodes in this pathway, such as PI3K, Akt, or mTORC1. This would lead to a decrease in pro-survival signals and an increase in apoptosis, ultimately controlling tumor growth.

Conclusion

This compound represents a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its strategic placement of a reactive bromine handle and a modulatory methoxyethoxy group on the privileged pyridine scaffold makes it an ideal starting point for the development of novel therapeutics, particularly in the areas of oncology and neurology. The application of modern cross-coupling methodologies to this building block opens up a vast chemical space for exploration. This guide provides a foundational understanding for medicinal chemists to leverage the synthetic potential of this compound in their drug discovery programs. As research progresses, it is anticipated that a new generation of potent and selective therapeutic agents will emerge from this promising chemical entity.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 5-Bromo-2-(2-methoxyethoxy)pyridine, a key intermediate in pharmaceutical and materials science research. This document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data to support laboratory and developmental work.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA r) reaction. This approach is an extension of the classical Williamson ether synthesis, adapted for an aromatic system. The core principle involves the reaction of a di-halogenated pyridine with 2-methoxyethanol in the presence of a base. The greater reactivity of the halogen at the 2-position of the pyridine ring facilitates selective substitution.

Two primary starting materials are commonly employed for this transformation: 2,5-dibromopyridine and 5-bromo-2-chloropyridine.

Signaling Pathway of the Synthesis

The synthesis proceeds via a well-established nucleophilic aromatic substitution mechanism. The key steps are:

  • Deprotonation: A base abstracts the acidic proton from 2-methoxyethanol to form the more nucleophilic 2-methoxyethoxide anion.

  • Nucleophilic Attack: The 2-methoxyethoxide anion attacks the electron-deficient carbon at the 2-position of the halogenated pyridine ring.

  • Formation of Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.

  • Elimination of Halide: The halide ion at the 2-position is expelled, restoring the aromaticity of the pyridine ring and yielding the final product.

dot

SNAr_Mechanism 2_methoxyethanol 2-Methoxyethanol Alkoxide 2-Methoxyethoxide (Nucleophile) 2_methoxyethanol->Alkoxide Deprotonation Base Base (e.g., NaH, K2CO3) Halogenated_Pyridine 5-Bromo-2-halopyridine (X = Br or Cl) Meisenheimer Meisenheimer Complex (Transient Intermediate) Alkoxide->Meisenheimer Product This compound Meisenheimer->Product Halide Elimination Byproducts HX + Base Salt

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Recommended Starting Materials and Experimental Protocols

Based on analogous syntheses of similar alkoxy pyridines, the following section details the most promising starting materials and provides adaptable experimental protocols.

Route 1: From 2,5-Dibromopyridine

Rationale: 2,5-Dibromopyridine is a readily available starting material. The bromo group at the 2-position is more labile towards nucleophilic substitution than the one at the 5-position, allowing for regioselective synthesis.

Experimental Protocol (Adapted from the synthesis of 5-Bromo-2-methoxypyridine):

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add 2-methoxyethanol (1.1 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: To the resulting solution of sodium 2-methoxyethoxide, add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Route 2: From 5-Bromo-2-chloropyridine

Rationale: 5-Bromo-2-chloropyridine is another excellent starting material. The chloro group at the 2-position is highly activated towards nucleophilic substitution.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-chloropyridine (1.0 equivalent) and 2-methoxyethanol (1.5 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative parameters for the synthesis of this compound based on the proposed routes, with data extrapolated from analogous reactions.

Table 1: Starting Material and Reagent Stoichiometry

Starting MaterialReagentBaseSolventMolar Ratio (Starting Material:Reagent:Base)
2,5-Dibromopyridine2-MethoxyethanolSodium Hydride (NaH)DMF1 : 1.1 : 1.2
5-Bromo-2-chloropyridine2-MethoxyethanolPotassium Carbonate (K₂CO₃)DMF/DMSO1 : 1.5 : 2.0

Table 2: Reaction Conditions and Expected Yields

Starting MaterialTemperature (°C)Reaction Time (hours)Expected Yield (%)
2,5-Dibromopyridine80 - 1004 - 875 - 90
5-Bromo-2-chloropyridine80 - 1206 - 1280 - 95

Experimental Workflow Visualization

The general experimental workflow for the synthesis of this compound can be visualized as follows:

dot

Experimental_Workflow Start Start Reagent_Prep Prepare Alkoxide or Mix Reactants and Base Start->Reagent_Prep Reaction Heat and Stir Reaction Mixture Reagent_Prep->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench, Extract, and Wash Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow.

A Technical Guide to Alternative Synthetic Routes for 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Bromo-2-(2-methoxyethoxy)pyridine is a key building block in medicinal chemistry and materials science. Its synthesis is crucial for the development of novel compounds. This technical guide provides an in-depth analysis of three primary alternative synthetic routes for its preparation: Nucleophilic Aromatic Substitution (SNAr), Williamson Ether Synthesis, and the Ullmann Condensation. This document offers detailed experimental protocols, comparative data, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr) from 2,5-Dibromopyridine

This is one of the most direct and high-yielding methods. The reaction proceeds via a nucleophilic attack of the 2-methoxyethoxide anion on 2,5-dibromopyridine. The bromine atom at the C2 position of the pyridine ring is significantly more activated towards nucleophilic substitution than the bromine at the C5 position, leading to excellent regioselectivity.

SNAr_Route reactant_node reactant_node reagent_node reagent_node product_node product_node sub 2,5-Dibromopyridine reagents Solvent (e.g., DMF) Heat sub->reagents reagent1 2-Methoxyethanol reagent1->reagents base Base (e.g., NaOH, NaH) base->reagents product This compound plus1 + plus2 + reagents->product Williamson_Route reactant_node reactant_node reagent_node reagent_node product_node product_node sub 5-Bromopyridin-2-ol intermediate Potassium/Sodium 5-bromopyridin-2-olate sub->intermediate  1. Add Base base Base (e.g., K₂CO₃, NaH) product This compound intermediate->product reagent2 1-Bromo-2-methoxyethane (or other X-(CH₂)₂OCH₃) reagent2->product  2. Sₙ2 Attack plus + Ullmann_Route reactant_node reactant_node reagent_node reagent_node product_node product_node catalyst_node catalyst_node sub 2,5-Dibromopyridine reagents Solvent (e.g., Dioxane, Toluene) High Temperature sub->reagents reagent1 2-Methoxyethanol reagent1->reagents catalyst Cu(I) Catalyst (e.g., CuI) + Ligand (e.g., Phenanthroline) catalyst->reagents base Base (e.g., Cs₂CO₃, K₃PO₄) base->reagents product This compound plus1 + plus2 + plus3 + reagents->product

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryl and heteroaryl structures that form the core of many drug candidates and functional materials.

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki coupling of 5-Bromo-2-(2-methoxyethoxy)pyridine with various arylboronic acids. This reaction is pivotal for the synthesis of 5-aryl-2-(2-methoxyethoxy)pyridine derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials. The presence of the 2-(2-methoxyethoxy) substituent can enhance solubility and modulate the electronic properties of the pyridine ring, making the resulting products particularly interesting for drug discovery applications.

Reaction Principle

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (in this case, an arylboronic acid) with an organohalide (this compound) in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: The organic group from the arylboronic acid is transferred to the palladium(II) complex, a step that is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst to continue the cycle.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with a selection of arylboronic acids under optimized reaction conditions. These data are based on established protocols for structurally similar bromo-pyridines and serve as a reliable guide for expected outcomes.[1][2]

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-(2-methoxyethoxy)-5-phenylpyridine85-95
24-Methylphenylboronic acid2-(2-methoxyethoxy)-5-(p-tolyl)pyridine82-92
34-Methoxyphenylboronic acid2-(2-methoxyethoxy)-5-(4-methoxyphenyl)pyridine88-96
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine78-88
54-Fluorophenylboronic acid5-(4-fluorophenyl)-2-(2-methoxyethoxy)pyridine80-90
63-Thienylboronic acid2-(2-methoxyethoxy)-5-(thiophen-3-yl)pyridine75-85

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane and water, typically in a 4:1 ratio (e.g., 8 mL of 1,4-dioxane and 2 mL of water). The solvent should be thoroughly degassed prior to use by bubbling an inert gas through it or by freeze-pump-thaw cycles.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 85-95°C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 50 mL) and water (e.g., 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(2-methoxyethoxy)pyridine product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B Add Palladium Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (1,4-Dioxane/Water) B->C D Purge with Inert Gas (Ar or N2) C->D E Heat and Stir (85-95°C, 12-24h) D->E F Monitor Reaction (TLC or LC-MS) E->F G Cool to Room Temp. & Dilute with EtOAc/H2O F->G H Extract with Ethyl Acetate G->H I Wash with Brine & Dry (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: A generalized workflow for the Suzuki coupling experiment.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd_complex Ar-Pd(II)-Br (Ln) ox_add->pd_complex Ar-Br transmetal Transmetalation pd_biaryl Ar-Pd(II)-Ar' (Ln) transmetal->pd_biaryl Ar'-B(OH)2 Base red_elim Reductive Elimination red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_halide Ar-Br (this compound) boronic_acid Ar'-B(OH)2 base Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1][2] Its broad functional group tolerance and mild reaction conditions have facilitated its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][2]

Pyridine derivatives are key structural motifs in numerous biologically active compounds and FDA-approved drugs. The introduction of an alkynyl moiety onto the pyridine scaffold can significantly influence the biological activity of the molecule. Consequently, the Sonogashira coupling of substituted bromopyridines, such as 5-Bromo-2-(2-methoxyethoxy)pyridine, is a critical transformation for the synthesis of novel drug candidates and functional materials. These resulting alkynyl-substituted pyridines are valuable intermediates for further molecular elaboration.[3] This document provides detailed application notes and protocols for performing the Sonogashira coupling reaction on this compound.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II)-pyridyl complex.

  • Copper Cycle : In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[3]

  • Transmetalation : The copper acetylide then transmetalates with the Pd(II)-pyridyl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[3]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-(2-methoxyethoxy)pyridine product and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of various brominated pyridine and pyrimidine derivatives with terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl HalideTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Benzyloxy-5-iodopyrimidineBut-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT385[3]
22-Benzyloxy-5-iodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT492[3]
35-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[1]
45-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85[1]
55-Bromo-2-chloropyrimidineGeneral AlkynePd(PPh₃)₄ / CuIEt₃NDMF80N/AN/A[4]
62-Amino-5-bromo-4-methylpyridineGeneral AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003N/A[5]

Experimental Protocols

Protocol 1: General Procedure at Room Temperature

This protocol is suitable for many terminal alkynes and offers mild reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (repeat this cycle 3 times).

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure at Elevated Temperature

This protocol is suitable for less reactive terminal alkynes or when faster reaction times are desired.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the palladium catalyst, and CuI.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Add the amine base, followed by the dropwise addition of the terminal alkyne.

  • Heat the reaction mixture to a temperature ranging from 60 °C to 100 °C.

  • Stir the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalysts (Aryl Halide, Pd Catalyst, CuI) to a dry Schlenk flask B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ x3) A->B C 3. Add Solvent & Base (e.g., THF, Et₃N) B->C D 4. Add Terminal Alkyne C->D E 5. Stir at specified Temp. (RT or 60-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Extract (Dilute with EtOAc & H₂O) F->G H 8. Combine Organic Layers G->H I 9. Wash & Dry (Brine, Na₂SO₄) H->I J 10. Concentrate (Rotary Evaporation) I->J K 11. Purify (Column Chromatography) J->K L L K->L Final Product

Caption: Workflow for the Sonogashira coupling of this compound.

Troubleshooting

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The palladium catalyst may need to be activated or a different ligand system could be explored.

  • Dehalogenation of Starting Material: If significant dehalogenation is observed, a milder base, lower reaction temperature, or a shorter reaction time may be necessary.[3]

  • Reaction Stalls: If the reaction does not proceed to completion, adding a fresh portion of the catalyst may help.[3]

By following these guidelines and protocols, researchers can effectively perform the Sonogashira coupling on this compound to generate a diverse range of 5-alkynylpyridine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly significant in the fields of medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups, allowing for the synthesis of complex arylamines and heteroarylamines.[2] These structural motifs are prevalent in a vast array of pharmaceutical agents.[1]

This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-2-(2-methoxyethoxy)pyridine. This substrate is a valuable building block, and its successful amination provides access to a diverse range of 5-amino-2-(2-methoxyethoxy)pyridine derivatives, which are of significant interest in the development of novel therapeutics. The protocol herein is designed to be a robust starting point for researchers, outlining optimal conditions and best practices for this transformation.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and in the presence of a strong base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination from the palladium-amido complex to furnish the desired N-arylated product and regenerate the active Pd(0) catalyst, allowing the catalytic cycle to continue.[3]

The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[4]

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a variety of amines. These conditions can serve as a starting point for optimization.

Amine SubstratePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2485-95
MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Dioxane1008-1690-98
BenzylaminePd₂(dba)₃ (2)BINAP (3)K₃PO₄ (2.0)Toluene10016-2480-90
n-HexylaminePd(OAc)₂ (2)XPhos (4)LiHMDS (1.5)THF8012-2088-96
DiethylaminePd(OAc)₂ (3)dppp (6)NaOtBu (2.0)Toluene1102475-85

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocol

This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv). Subsequently, add this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to 100 °C using a preheated oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(morpholino)-2-(2-methoxyethoxy)pyridine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[2]

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • The reaction should be performed in a well-ventilated fume hood.

Mandatory Visualization

Buchwald_Hartwig_Workflow prep Reaction Setup reagents Reagent Addition (Aryl Halide, Amine, Base) prep->reagents Inert Atmosphere (N2/Ar) solvent Solvent Addition (Anhydrous, Degassed) reagents->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup Work-up (Quenching & Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

References

Application Notes and Protocols for the Heck Reaction with 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. This reaction is a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. 5-Bromo-2-(2-methoxyethoxy)pyridine is a valuable building block in medicinal chemistry and materials science. The bromine atom at the 5-position provides a reactive handle for derivatization, allowing for the introduction of various functionalities, including vinyl groups, through the Heck reaction. The resulting 5-alkenyl-2-(2-methoxyethoxy)pyridines are versatile intermediates for the synthesis of novel pharmaceutical agents and functional materials.

Data Presentation: Representative Heck Coupling Conditions for Bromopyridines

The efficiency of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. Below is a table summarizing typical conditions used for the Heck coupling of various bromopyridines with different alkenes, which can be adapted for this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10012High
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)DMA1208High
3Methyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2.5)NMP11016Good
42-VinylpyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane10024Moderate to Good
5StyrenePd/C (5)-K₃PO₄ (3)Acetonitrile/Water8018Good

Experimental Protocols

This section provides a detailed, step-by-step protocol for a generic Heck reaction of this compound with a representative alkene, such as styrene. This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • Styrene (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable solvent

  • Schlenk flask or sealed reaction tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (to achieve a concentration of approximately 0.1-0.5 M of the bromopyridine). Then, add the alkene (e.g., styrene, 1.2-1.5 equiv) and the base (e.g., triethylamine, 2.0-3.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) in an oil bath and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-methoxyethoxy)-5-vinylpyridine derivative.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Heck reaction.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) BaseHBr Base-HBr AlkeneComplex Ar-Pd(II)L(Alkene)(Br) ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-CH2-CH(Ar)-Pd(II)L(Br) AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination & Reductive Elimination (Base) Product Product InsertionProduct->Product ArBr This compound ArBr->Pd0 Alkene Alkene Alkene->ArPdBr

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Catalyst & Ligand - Inert Atmosphere Start->Setup Addition Reagent Addition: - Solvent - Alkene - Base Setup->Addition Reaction Heating & Stirring Addition->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup: - Dilution - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Drying - Concentration - Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A general experimental workflow for the Heck reaction.

Concluding Remarks

The Heck reaction represents a highly effective method for the vinylation of this compound, providing access to a range of valuable intermediates for drug discovery and materials science. The generalized protocols and conditions presented in these application notes offer a solid foundation for researchers to develop specific and optimized procedures for their desired transformations. Careful screening of catalysts, ligands, bases, and solvents will be crucial in achieving high yields and selectivity for the coupling of this compound with various alkenes.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-(2-methoxyethoxy)pyridine, a versatile building block in the synthesis of novel substituted pyridines for pharmaceutical and materials science applications. The presence of the bromo substituent at the 5-position allows for a variety of carbon-carbon and carbon-nitrogen bond formations through common cross-coupling reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient construction of complex molecular architectures.[1] For substrates like this compound, these reactions offer a powerful tool for introducing diverse functionalities at the C5-position of the pyridine ring. The electron-rich nature of the pyridine ring, influenced by the 2-(2-methoxyethoxy) group, makes this substrate well-suited for various coupling reactions. This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The reaction conditions presented are based on established procedures for structurally similar bromopyridine derivatives and serve as a robust starting point for optimization.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for various palladium-catalyzed cross-coupling reactions on analogous bromopyridine substrates. This data provides a strong foundation for developing specific protocols for this compound.

Cross-Coupling ReactionCoupling PartnerPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9078-88[2][3]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃XantphosCs₂CO₃Toluene110Not Specified[4]
Sonogashira Terminal AlkynePd(CF₃COO)₂-Et₃NDMF100Not Specified[2]
Heck Alkene (e.g., Styrene)Pd(OAc)₂-Et₃NDMFNot SpecifiedNot Specified[2]
Stille OrganostannanePd(PPh₃)₄PPh₃-Toluene or DMF80-110Not Specified[2]

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[2]

  • Potassium phosphate (K₃PO₄) (2.0 eq)[2]

  • 1,4-Dioxane

  • Degassed Water

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.[2]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[2]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[2]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.[2][3]

  • Stir the reaction mixture at 90 °C under the inert atmosphere.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.[4]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.[4]

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[4]

  • Add anhydrous toluene via syringe.[4]

  • Heat the reaction mixture to 110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[4]

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

This protocol describes the coupling of this compound with a terminal alkyne.[2][5]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)[2]

  • Copper(I) iodide (CuI) (5 mol%)[2]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ and CuI.

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.[2]

  • Add this compound, the terminal alkyne, and triethylamine.[2]

  • Heat the reaction mixture to 100 °C and stir for 3 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the general workflow and catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow Reactants Reactants: This compound Coupling Partner Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Catalyst System: Pd Catalyst Ligand (optional) Base Catalyst_System->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Product Coupled Product Purification->Product G Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Coupling Ar-Pd(II)-R' Ln PdII_Aryl->PdII_Coupling Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) or Alkyne Insertion (Sonogashira) PdII_Coupling->Pd0 Catalyst Regeneration Product Ar-R' PdII_Coupling->Product Reductive Elimination

References

Application Notes and Protocols for the Lithiation of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive experimental protocol for the lithiation of 5-Bromo-2-(2-methoxyethoxy)pyridine. This reaction is a critical step in the synthesis of various pharmaceutical intermediates and other functionalized pyridine derivatives. The protocol is based on established literature precedents for the lithiation of structurally similar bromo-alkoxypyridines. The primary method described is a bromine-lithium exchange reaction, which offers high regioselectivity and efficiency.

The lithiation of this compound proceeds via a bromine-lithium exchange mechanism. This reaction is typically carried out at low temperatures to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The resulting 2-(2-methoxyethoxy)pyridin-5-yllithium can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 5-position of the pyridine ring.

Key Reaction Parameters

The success of the lithiation reaction is dependent on several critical parameters. The following table summarizes the key reaction conditions derived from analogous procedures in the literature.

ParameterRecommended ConditionNotes
Lithiation Reagent n-Butyllithium (n-BuLi)A standard and widely used organolithium reagent for bromine-lithium exchange.
Solvent Anhydrous Tetrahydrofuran (THF)A common ethereal solvent that is effective for this type of reaction. Anhydrous conditions are crucial.
Temperature -78 °CLow temperature is essential to minimize side reactions and ensure the stability of the organolithium intermediate. This is typically achieved using a dry ice/acetone bath.
Reaction Time 30 minutes to 1 hourSufficient time should be allowed for the bromine-lithium exchange to go to completion.
Atmosphere Inert (e.g., Argon or Nitrogen)Organolithium reagents are highly reactive with oxygen and moisture.
Concentration 0.1 - 0.5 MThe concentration of the substrate in the solvent can influence the reaction outcome.

Experimental Protocol

This protocol details the procedure for the lithiation of this compound to form the corresponding organolithium species, which can then be used in subsequent reactions with electrophiles.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Dry ice/acetone bath

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum

  • Syringes and needles

Procedure:

  • Preparation of the Reaction Vessel:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.

    • Assemble the reaction flask with a magnetic stir bar, a thermometer, and a rubber septum for the introduction of reagents.

    • Purge the flask with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to ensure an anhydrous and oxygen-free atmosphere.

  • Dissolution of the Substrate:

    • Under a positive pressure of inert gas, add this compound (1.0 equivalent) to the reaction flask.

    • Add anhydrous THF via a syringe to dissolve the substrate. The final concentration should be in the range of 0.1 to 0.5 M.

    • Begin stirring the solution.

  • Cooling the Reaction Mixture:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Addition of n-Butyllithium:

    • Slowly add n-BuLi (1.0 - 1.1 equivalents) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise significantly above -78 °C.

    • The addition should be done over a period of 10-15 minutes. A color change may be observed upon addition of the n-BuLi.

  • Lithiation Reaction:

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes to 1 hour to ensure the bromine-lithium exchange is complete.

  • Quenching with an Electrophile (General Procedure):

    • The resulting solution of 2-(2-methoxyethoxy)pyridin-5-yllithium is now ready for reaction with an electrophile.

    • The chosen electrophile (e.g., an aldehyde, ketone, carbon dioxide, etc.) should be dissolved in anhydrous THF and added dropwise to the reaction mixture at -78 °C.

    • After the addition of the electrophile, the reaction is typically allowed to slowly warm to room temperature over several hours or overnight.

  • Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water.

    • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization.

Logical Workflow of the Lithiation Protocol

Lithiation_Workflow Workflow for the Lithiation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware assemble_setup Assemble Reaction Setup prep_glassware->assemble_setup inert_atmosphere Establish Inert Atmosphere assemble_setup->inert_atmosphere dissolve_substrate Dissolve Substrate in Anhydrous THF inert_atmosphere->dissolve_substrate cool_reaction Cool to -78 °C dissolve_substrate->cool_reaction add_nbuli Add n-BuLi Dropwise cool_reaction->add_nbuli stir_reaction Stir for 30-60 min add_nbuli->stir_reaction quench_reaction Quench with Electrophile stir_reaction->quench_reaction workup_procedure Aqueous Work-up quench_reaction->workup_procedure purification Purify Product workup_procedure->purification

Caption: A flowchart illustrating the key steps in the lithiation of this compound.

Safety Precautions

  • Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere by trained personnel.

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • A dry powder fire extinguisher (Class D) should be readily available.

Conclusion

The lithiation of this compound via bromine-lithium exchange with n-butyllithium is a robust and efficient method for the generation of a versatile pyridine-based organometallic intermediate. Adherence to the detailed protocol, particularly with respect to anhydrous and inert conditions, is critical for achieving high yields and purity of the desired products. This synthetic route opens up possibilities for the synthesis of a diverse range of functionalized pyridines for applications in drug discovery and materials science.

Application Notes and Protocols: Formation of 2-(2-Methoxyethoxy)-5-pyridylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of the Grignard reagent, 2-(2-methoxyethoxy)-5-pyridylmagnesium bromide, from its corresponding aryl bromide, 5-Bromo-2-(2-methoxyethoxy)pyridine. Grignard reagents derived from pyridine scaffolds are pivotal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating carbon-carbon bonds. However, their preparation can be challenging due to the inherent reactivity of the pyridine ring and difficulties in initiating the reaction.[1][2] These application notes present two reliable methods: the classical magnesium insertion method with detailed activation protocols and a modern halogen-metal exchange protocol using a commercially available Grignard reagent.[3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, troubleshooting advice, and quantitative data to ensure successful and reproducible synthesis.

Protocol 1: Classical Formation via Oxidative Insertion of Magnesium

This protocol describes the direct reaction of this compound with activated magnesium metal. The key to success is the rigorous exclusion of atmospheric moisture and the proper activation of the magnesium surface to remove the passivating oxide layer.[5][6]

Key Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%CommercialEnsure anhydrous
Magnesium Turnings>99.5%CommercialFor Grignard synthesis
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialInhibitor-free
Iodine (I₂)Crystal, ACS ReagentCommercialActivator
1,2-Dibromoethane (DBE)>99%CommercialActivator
Nitrogen or Argon GasHigh PurityGas SupplierFor inert atmosphere
Three-neck round-bottom flask-Glassware SupplierFlame-dried before use
Reflux condenser & Addition funnel-Glassware SupplierFlame-dried before use
Experimental Protocol
  • Glassware Preparation: All glassware, including the flask, condenser, addition funnel, and magnetic stir bar, must be rigorously dried. Flame-dry the assembled apparatus under a vacuum and allow it to cool to room temperature under a steady stream of inert gas (Nitrogen or Argon).[5]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled three-neck flask. Activate the magnesium using one of the following methods:

    • Iodine Activation: Add a single small crystal of iodine. The purple color will disappear upon successful initiation.[5][7]

    • 1,2-Dibromoethane (DBE) Activation: Add a few drops of DBE (approx. 0.05 equivalents) to the magnesium in a small amount of anhydrous THF. Gentle bubbling (ethylene gas evolution) indicates activation.[5][8]

  • Reagent Preparation: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approx. 10%) of the aryl bromide solution from the addition funnel to the activated magnesium turnings.

  • Confirmation of Initiation: A successful initiation is marked by a noticeable exothermic reaction, gentle refluxing of the solvent, and the appearance of a cloudy gray-brown color.[5] If the reaction does not start, gently warm the flask with a heat gun or place it in an ultrasonic bath.[9]

  • Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so an ice bath may be required to control the temperature.[10]

  • Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (40-50°C) for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in the subsequent reaction step.

Troubleshooting Guide for Protocol 1
IssuePossible CauseRecommended Solution
Reaction Fails to Initiate 1. Wet glassware or solvent.[5]2. Passivated magnesium surface.[5]1. Ensure all components are scrupulously dried.2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]3. Crush some magnesium turnings with a dry glass rod to expose a fresh surface.[9]4. Gently warm the flask or use an ultrasonic bath.[9]
Reaction Stops Prematurely 1. Moisture introduced during addition.2. Low reactivity of aryl bromide.1. Check all seals and inert gas flow.2. Gently heat the mixture to reflux to drive the reaction to completion.
Dark Coloration/Side Products Wurtz-type homocoupling of the aryl bromide.This is favored at higher concentrations and temperatures.[11] Ensure slow, controlled addition of the substrate.

Protocol 2: Formation via Halogen-Metal Exchange

This method avoids the challenges of reaction initiation with magnesium metal by using a more reactive organometallic reagent, such as isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), to perform a halogen-metal exchange.[3] This approach is often faster, more reproducible, and tolerant of a wider range of functional groups.[3][4]

Key Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%CommercialEnsure anhydrous
i-PrMgCl·LiCl Complex1.3 M in THFCommercialHighly reactive, handle under inert gas
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialInhibitor-free
Nitrogen or Argon GasHigh PurityGas SupplierFor inert atmosphere
Schlenk Flask or Three-neck flask-Glassware SupplierOven-dried before use
Experimental Protocol
  • Apparatus Setup: Assemble an oven-dried flask with a magnetic stir bar, septum, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the procedure.

  • Reagent Charging: Place a solution of this compound (1.0 equivalent) in anhydrous THF into the reaction flask.

  • Addition of Exchange Reagent: Cool the solution to the desired temperature (e.g., 25-30°C, or lower for sensitive substrates). Slowly add the i-PrMgCl·LiCl solution (1.3-1.5 equivalents) dropwise via syringe over approximately 1 hour.[3] Maintain the internal temperature throughout the addition.

  • Reaction: Stir the mixture at 25-30°C. The reaction progress can be monitored by analytical techniques such as HPLC or TLC.

  • Completion: The exchange is typically complete within 4-8 hours, achieving high conversion (>95%).[3][4] The resulting Grignard solution is ready for the next step.

Data Summary and Comparison

The following table summarizes typical reaction parameters for the two protocols.

ParameterProtocol 1: Magnesium InsertionProtocol 2: Halogen-Metal Exchange
Primary Reagent Magnesium TurningsIsopropylmagnesium Chloride · LiCl
Equivalents of Mg Source 1.2 - 1.5 eq.1.3 - 1.5 eq.[3]
Temperature Reflux (Initiation dependent)25 - 30°C[3][4]
Reaction Time 2 - 4 hours (post-initiation)4 - 8 hours[4]
Typical Conversion Variable, highly dependent on initiation>95%[3]
Key Advantage Cost-effective, classical methodHighly reproducible, mild conditions, avoids initiation issues
Key Challenge Reaction initiationCost and handling of pyrophoric reagent

Visualizations

Experimental Workflow Diagram

G Figure 1. General Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product glassware Flame-Dry Glassware under Vacuum assembly Assemble Apparatus under Inert Gas glassware->assembly Cool reagents Charge Mg Turnings & Anhydrous THF assembly->reagents activation Activate Mg (Iodine or DBE) reagents->activation initiation Initiate Reaction with Substrate Aliquot activation->initiation addition Dropwise Addition of This compound initiation->addition completion Stir to Completion (1-2 hours) addition->completion product Grignard Reagent: 2-(2-Methoxyethoxy)-5-pyridyl -magnesium Bromide completion->product

Caption: General Workflow for Grignard Reagent Formation

Troubleshooting Logic Diagram

G Figure 2. Troubleshooting Logic for Grignard Initiation start Start: Add aliquot of aryl bromide to Mg/THF check_init Observe for 5-10 min. Is reaction initiated? (Exotherm, Bubbling, Color Change) start->check_init success Success: Proceed with slow addition of remaining aryl bromide check_init->success Yes action1 Action 1: Add one crystal of Iodine or a few drops of DBE check_init->action1 No action2 Action 2: Crush Mg turnings with a dry glass rod action1->action2 Still no initiation action3 Action 3: Gently warm with heat gun or use ultrasonic bath action2->action3 Still no initiation fail Failure: Re-evaluate dryness of reagents and glassware. Consider Protocol 2. action3->fail Still no initiation

Caption: Troubleshooting Logic for Grignard Initiation

References

Application Notes and Protocols for 5-Bromo-2-(2-methoxyethoxy)pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2-methoxyethoxy)pyridine is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structural features, namely the reactive bromine atom on the pyridine ring, make it a key building block for the construction of more complex molecules through various cross-coupling reactions. This compound is particularly relevant in the field of medicinal chemistry for the development of novel therapeutic agents, most notably kinase inhibitors.

Application in the Synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibitors

A primary application of this compound is in the synthesis of small molecule inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).

Therapeutic Relevance of ASK1 Inhibition:

ASK1 is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is activated by a variety of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3][4] Once activated, ASK1 initiates a signaling cascade by phosphorylating downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[3][4][5]

The dysregulation and over-activation of the ASK1 pathway are implicated in the pathophysiology of numerous diseases characterized by apoptosis, inflammation, and fibrosis.[1][6][7] Consequently, inhibiting ASK1 is a promising therapeutic strategy for conditions such as:

  • Fibrotic diseases (e.g., kidney fibrosis, pulmonary fibrosis)[1][6][7]

  • Neurodegenerative diseases[2]

  • Cardiovascular diseases[2][4]

  • Inflammatory disorders like rheumatoid arthritis[2]

The pyridine scaffold is a common motif in kinase inhibitors, and this compound provides a versatile starting point for the synthesis of potent and selective ASK1 inhibitors through reactions like the Suzuki-Miyaura cross-coupling.

Experimental Protocols

The most common application of this compound in pharmaceutical synthesis is as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a carbon-carbon bond, attaching an aryl or heteroaryl group at the 5-position of the pyridine ring.

Representative Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid or boronic acid pinacol ester.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water, DME/Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes, Brine

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%). Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions involving similar bromo-pyridine substrates, as specific data for this compound is not widely published. These values can serve as a benchmark for reaction optimization.

Substrate 1Substrate 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (15)K₂CO₃DME80284[8]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901865-85[9]
3-Bromo-indazolePhenylboronic acidP1 Precatalyst (1.5)K₃PO₄1,4-Dioxane/H₂O60695[10]
5-Bromo-1,2,3-triazine4-tert-butylphenylboronic acidPd(dppf)Cl₂ (15)Ag₂CO₃MeCN800.581[11]

Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Pd Catalyst & Degassed Solvent inert->catalyst heat Heat & Stir (80-100 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Extraction & Drying) monitor->workup concentrate Concentrate (Rotary Evaporation) workup->concentrate purify Column Chromatography concentrate->purify product Isolated Pure Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

ASK1 Signaling Pathway

The ASK1 signaling pathway is a critical component of the cellular stress response. Under normal homeostatic conditions, ASK1 is kept in an inactive state through binding to inhibitory proteins like thioredoxin (Trx).[2][4] Upon exposure to stressors such as ROS, Trx dissociates, leading to ASK1 oligomerization and autophosphorylation, thereby activating it.[2][6]

Activated ASK1 then phosphorylates and activates downstream MAP2Ks, specifically MKK4 and MKK7 (which activate JNK) and MKK3 and MKK6 (which activate p38 MAPK).[3][4] The JNK and p38 pathways, in turn, regulate the activity of various transcription factors that control the expression of genes involved in apoptosis (e.g., via the Bcl-2 family and caspases), inflammation (e.g., production of cytokines like TNF-α), and fibrosis.[1][6][7] Small molecule inhibitors synthesized from intermediates like this compound are designed to bind to the ATP-binding pocket of ASK1, preventing its kinase activity and blocking this entire downstream cascade.

ASK1_Pathway stress Cellular Stress (ROS, ER Stress, TNF-α) trx Thioredoxin (Trx) (Reduced) stress->trx Oxidizes ask1_active ASK1-P (Active) stress->ask1_active Activates ask1_inactive ASK1 (Inactive) trx->ask1_inactive Inhibits ask1_inactive->ask1_active Autophosphorylation mkk47 MKK4 / MKK7 ask1_active->mkk47 P mkk36 MKK3 / MKK6 ask1_active->mkk36 P inhibitor ASK1 Inhibitor (e.g., Selonsertib) inhibitor->ask1_active Blocks ATP Binding jnk JNK-P mkk47->jnk P p38 p38-P mkk36->p38 P apoptosis Apoptosis jnk->apoptosis fibrosis Fibrosis jnk->fibrosis inflammation Inflammation p38->inflammation p38->fibrosis

Caption: Simplified ASK1 signaling pathway leading to cellular stress responses.

References

Application Notes and Protocols for the Characterization of 5-Bromo-2-(2-methoxyethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-Bromo-2-(2-methoxyethoxy)pyridine and its derivatives. The protocols outlined below are essential for confirming the identity, purity, and stability of these compounds, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol .[1][2] Accurate characterization is crucial for its application in synthesis and drug development. This document details the primary analytical techniques for its comprehensive analysis.

Analytical Methods Overview

A multi-pronged analytical approach is recommended for the full characterization of this compound derivatives. This typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

  • Elemental Analysis: To confirm the elemental composition.

The following sections provide detailed protocols and expected data for each of these techniques. The quantitative data presented is based on closely related analogous compounds and should serve as a reference for method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the 2-methoxyethoxy side chain. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the bromine substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-36.6 - 6.8d1H
H-47.6 - 7.8dd1H
H-68.1 - 8.3d1H
-OCH₂CH₂OCH₃4.4 - 4.6t2H
-OCH₂CH₂OCH₃3.7 - 3.9t2H
-OCH₃3.4 - 3.5s3H

Note: This is a predicted spectrum. Actual values may vary. Data for a similar compound, N-[5-Bromo-2-methylpyridine-3-yl]acetamide, showed pyridine protons in the range of 7.38-7.8 ppm.[3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Expected Mass Spectrometry Data

Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Expected m/z values for this compound

IonDescriptionExpected m/z
[M]⁺Molecular ion231/233
[M-CH₃]⁺Loss of a methyl group216/218
[M-OCH₃]⁺Loss of a methoxy group200/202
[M-CH₂OCH₃]⁺Loss of a methoxymethyl group186/188
[M-OCH₂CH₂OCH₃]⁺Loss of the 2-methoxyethoxy group172/174
[C₅H₃BrN]⁺Pyridine ring fragment156/158

Note: For a similar compound, N-[5-Bromo-2-methylpyridine-3-yl]acetamide, the EI-MS spectrum showed the [M+H]⁺ peak at m/z 229, along with fragments corresponding to the loss of a methyl group and bromine.[3]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern for bromine-containing ions with the theoretical distribution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound derivatives. A reversed-phase method is typically suitable.

Typical HPLC Conditions

Given the polar nature of the methoxyethoxy group and the aromatic pyridine ring, a C18 column with a gradient elution of water and acetonitrile (both with a small amount of acid like formic acid or TFA to improve peak shape) is a good starting point.

Table 3: Example HPLC Method Parameters for Analysis of Pyridine Derivatives

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method for pyridine derivatives and may require optimization for this compound.[4]

Experimental Protocol: HPLC Analysis
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., 1 mg/mL).

    • Prepare working standards by serial dilution.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standards to generate a calibration curve.

    • Inject the sample(s).

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Br) in the compound, which can be compared to the theoretical values to confirm the empirical formula.

Theoretical Elemental Composition

Table 4: Elemental Composition of this compound (C₈H₁₀BrNO₂)

ElementTheoretical Percentage (%)
Carbon (C)41.40
Hydrogen (H)4.34
Nitrogen (N)6.04
Bromine (Br)34.43
Oxygen (O)13.79
Experimental Protocol: Elemental Analysis
  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, pure sample.

  • Instrumentation: Use a CHN analyzer for carbon, hydrogen, and nitrogen content. Bromine content can be determined by various methods, including combustion analysis followed by titration.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases are separated and quantified by detectors.

  • Data Analysis: Compare the experimentally determined percentages with the theoretical values. A deviation of ±0.4% is generally considered acceptable.

Visualized Workflows

General Analytical Workflow

The following diagram illustrates the general workflow for the characterization of a synthesized this compound derivative.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI or EI) synthesis->ms hplc HPLC (Purity) synthesis->hplc ea Elemental Analysis (CHNBr) synthesis->ea structure Structure Confirmation nmr->structure mw Molecular Weight Confirmation ms->mw purity Purity Assessment hplc->purity formula Empirical Formula Confirmation ea->formula

Caption: General analytical workflow for compound characterization.

HPLC Method Development Logic

This diagram shows the logical steps involved in developing a suitable HPLC method for the analysis of pyridine derivatives.

Caption: Logical flow for HPLC method development.

References

Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-bromo-pyridines as a key building block. The pyridine moiety is a prevalent scaffold in pharmaceuticals and functional materials, making efficient and versatile methods for its functionalization essential for drug discovery and development. These protocols offer robust starting points for the synthesis of a diverse range of substituted pyridines.

General Considerations for Cross-Coupling Reactions

Successful cross-coupling reactions with 5-bromo-pyridines hinge on the careful selection of reaction parameters. Key factors to consider include the choice of catalyst, ligand, base, and solvent, as these components collectively influence reaction efficiency, yield, and selectivity.[1][2] The pyridine nitrogen can coordinate to the palladium center, potentially affecting the catalytic cycle; therefore, optimization of reaction conditions is often crucial.[2] All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between 5-bromo-pyridines and organoboron reagents, such as boronic acids and their esters.[4] This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[4]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 5-bromo-pyridine derivatives with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515Moderate to Good
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME802High
33-Furanylboronic acidNiCl₂(PCy₃)₂ (0.005)-K₃PO₄tert-Amyl alcohol1201Not specified
4Various arylboronic acidsPd(OAc)₂ (1)SPhos (2)K₃PO₄1,4-Dioxane1001870-95

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-pyridine, the arylboronic acid, and potassium phosphate.[4]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[4]

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at 85–95 °C.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 5-Bromo-Pyridine Ar-Pd(II)-X_L2 Py-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Py-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 5-Aryl-Pyridine Reductive_Elimination->Product Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 5-Bromo-Pyridine, Pd Catalyst, and CuI in Schlenk Flask Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent_Base Add Anhydrous THF and Triethylamine Inert->Solvent_Base Alkyne Add Terminal Alkyne Solvent_Base->Alkyne Stir Stir at RT or Heat Alkyne->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Work-up and Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Characterize Product (NMR, MS, etc.) Purify->Product Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 5-Bromo-Pyridine Ar-Pd(II)-X_L2 Py-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Amine_Coordination Amine Coordination Ar-Pd(II)-X_L2->Amine_Coordination HNRR' Base Amido_Complex Py-Pd(II)-NRR'(L2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 5-Amino-Pyridine Reductive_Elimination->Product

References

Application Notes and Protocols for Reactions Involving 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for common cross-coupling and lithiation reactions involving the versatile building block, 5-Bromo-2-(2-methoxyethoxy)pyridine. The selection of an appropriate solvent system is critical for the success of these transformations, influencing reaction rates, yields, and selectivity. These notes offer guidance on solvent choice and provide representative experimental procedures to facilitate the synthesis of complex molecules for research and drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is widely used due to its tolerance of a broad range of functional groups and generally high yields.[1]

Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent is crucial and often involves a mixture of an organic solvent and an aqueous basic solution to facilitate the dissolution of both the organic substrates and inorganic base.[2] Common solvents include ethers and aromatic hydrocarbons.

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
1,4-Dioxane2.2101Aprotic ether, widely used in Suzuki couplings, often mixed with water.[1]
Toluene2.4111Aromatic hydrocarbon, provides a good balance of solubility and a high boiling point.[3]
Tetrahydrofuran (THF)7.666Aprotic ether, suitable for reactions at lower to moderate temperatures.[3]
N,N-Dimethylformamide (DMF)36.7153Polar aprotic solvent, can aid in the solubility of starting materials.[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for Suzuki-Miyaura couplings of similar bromo-pyridine derivatives.[1][4]

Reaction Scheme:

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.3 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane:water 4:1) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R Ar-X This compound Ar-X->Oxidative Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This reaction is a powerful tool for introducing amine functionalities at the 5-position of the pyridine ring.

Solvent Selection for Buchwald-Hartwig Amination

Aprotic, non-polar, or weakly polar solvents are generally preferred for Buchwald-Hartwig aminations. The choice of solvent can significantly impact the solubility of the base and the stability of the catalytic species.[7]

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Toluene2.4111A very common and effective solvent for a wide range of substrates.[8][9]
1,4-Dioxane2.2101Frequently used, but considered a high-impact solvent.[7]
Tetrahydrofuran (THF)7.666Suitable for reactions at lower temperatures.
tert-Butanol (t-BuOH)12.582Can be used as a solvent or co-solvent.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-pyridines.[9][10]

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., Xantphos, 3 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the base (e.g., Cs₂CO₃, 2.0 eq.), followed by this compound (1.0 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Finally, add the amine (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[10]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Pd catalyst, ligand, base, and this compound in a dry Schlenk tube. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent and amine. B->C D Heat to 100-110 °C with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. E->F G Dilute with organic solvent and filter through Celite®. F->G H Aqueous work-up (water and brine wash). G->H I Dry, concentrate, and purify by column chromatography. H->I

General workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][11] This reaction is highly valuable for introducing alkynyl moieties onto the pyridine ring.

Solvent Selection for Sonogashira Coupling

The choice of solvent in Sonogashira coupling is critical and often involves an amine base which can also act as the solvent or co-solvent.[12] Aprotic polar solvents are also commonly employed.

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Tetrahydrofuran (THF)7.666A common solvent, often used with an amine base like triethylamine or diisopropylamine.[12]
N,N-Dimethylformamide (DMF)36.7153A polar aprotic solvent that can facilitate the dissolution of reagents.[8]
Triethylamine (Et₃N)2.490Often used as both the base and the solvent.
Acetonitrile (MeCN)37.582A polar aprotic solvent, can be used in some Sonogashira protocols.
Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure adapted from Sonogashira couplings of similar bromo-heterocycles.[8][12]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, 2.0 - 7.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Reaction flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2.5 mol%).

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., diisopropylamine, 7.0 eq.).[12]

  • Add the terminal alkyne (1.1 eq.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 3-16 hours.[13]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Product Reductive_Elimination->Ar-C≡CR Ar-X Aryl Halide Ar-X->Oxidative_Addition CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu-C≡CR Copper Acetylide Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Transmetalation Base Base Base->Alkyne_Coordination Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Alkyne_Coordination

Catalytic cycles for the Sonogashira coupling reaction.

Lithiation and Halogen-Metal Exchange

Lithiation of this compound can be achieved either by direct deprotonation (directed ortho-metalation) if a suitable directing group is present and the proton is acidic enough, or more commonly through halogen-metal exchange. Given the presence of the bromine atom, halogen-metal exchange with an organolithium reagent is a common strategy to generate a nucleophilic pyridyl species for subsequent reaction with an electrophile.

Solvent Selection for Lithiation

Ethereal solvents are standard for reactions involving organolithium reagents, as they are aprotic and can solvate the lithium cation.

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Tetrahydrofuran (THF)7.666The most common solvent for lithiation reactions, good for low-temperature reactions.[14]
Diethyl ether (Et₂O)4.335Another common choice, with a lower boiling point than THF.
Toluene2.4111A non-coordinating solvent that can influence the selectivity of lithiation in some cases.[15]
Experimental Protocol: Halogen-Metal Exchange and Electrophilic Quench

This protocol is a general procedure based on the lithiation of bromo-pyridines and subsequent reaction with an electrophile.[14][16]

Reaction Scheme:

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (1.0 - 1.1 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Electrophile (e.g., an aldehyde, ketone, or trimethyl borate for subsequent Suzuki coupling) (1.2 equivalents)

  • Dry ice/acetone bath

  • Reaction flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

  • Add the electrophile (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Lithiation_Workflow A Dissolve this compound in anhydrous THF under inert atmosphere. B Cool to -78 °C. A->B C Slowly add n-BuLi. B->C D Stir for 30-60 min at -78 °C (Halogen-Metal Exchange). C->D E Add electrophile at -78 °C. D->E F Stir for 1-3 hours at -78 °C. E->F G Quench with sat. aq. NH4Cl. F->G H Warm to room temperature and perform aqueous work-up. G->H I Purify by column chromatography. H->I

General workflow for lithiation and electrophilic quench.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki cross-coupling of 5-Bromo-2-(2-methoxyethoxy)pyridine.

Troubleshooting Guide

Low yields in the Suzuki coupling of this compound can be attributed to several factors, often related to the electronic nature of the pyridine ring and the stability of the reagents. This guide provides a systematic approach to identifying and resolving common issues.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I address them?

Answer:

Low or no conversion is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species. This is a well-documented issue with pyridyl halides.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and prevent catalyst deactivation. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species. The use of a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.

  • Inefficient Oxidative Addition: The electron-donating nature of the 2-(2-methoxyethoxy) group can make the C-Br bond less susceptible to oxidative addition by the palladium catalyst.

    • Solution: Increase the reaction temperature cautiously. Ensure your catalyst system is sufficiently active; consider screening different palladium precursors and ligands.

  • Poor Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), particularly in the presence of aqueous bases.

      • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters, such as pinacol esters (Bpin), or trifluoroborate salts.

    • Solvent and Reagent Purity: Trace amounts of water or oxygen can negatively impact the reaction.

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Suboptimal Base: The choice and strength of the base are crucial for the transmetalation step.

    • Solution: Screen a variety of bases. While weaker bases like Na₂CO₃ or K₂CO₃ are commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings involving pyridyl halides.

Q2: I am observing significant byproduct formation, such as homocoupling and/or debromination. How can I minimize these side reactions?

Answer:

The formation of byproducts is a clear indicator of non-optimal reaction conditions. Addressing these side reactions is key to improving the yield of your desired product.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This side reaction, forming a biaryl product from the boronic acid, is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents before use.

  • Debromination of this compound: The replacement of the bromine atom with a hydrogen atom can occur, particularly at higher temperatures.

    • Solution: Lowering the reaction temperature may help. Screening different bases and catalyst/ligand combinations can also identify a system less prone to this side reaction.

  • Protodeboronation of the Boronic Acid: As mentioned previously, this leads to the formation of the corresponding arene from the boronic acid.

    • Solution: Use anhydrous conditions where possible, or minimize the amount of water in the reaction. Using boronic esters or trifluoroborate salts can significantly reduce this side reaction.

Frequently Asked Questions (FAQs)

General Questions
  • What is a good starting point for reaction conditions for the Suzuki coupling of this compound? A typical starting point would be to use a palladium catalyst with a bulky phosphine ligand, a suitable base, and a solvent mixture. For example:

    • Catalyst: Pd(OAc)₂ with SPhos ligand (or a pre-formed catalyst like SPhos Pd G3).

    • Base: K₃PO₄ (2-3 equivalents).

    • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio).

    • Temperature: 80-110 °C.

  • Should I use a boronic acid or a boronic ester? Boronic acids are generally more reactive, but can be less stable.[1] Boronic esters (e.g., pinacol esters) are more stable, easier to handle and purify, and less prone to protodeboronation, making them a good choice for challenging couplings.[1]

Catalyst & Ligand
  • Which palladium catalyst is best? There is no single "best" catalyst, as the optimal choice depends on the specific coupling partners. For electron-rich bromopyridines, catalyst systems with bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often superior to traditional catalysts like Pd(PPh₃)₄.[2]

  • Is it necessary to use a ligand? While some "ligand-free" Suzuki couplings have been reported, for challenging substrates like this compound, the use of a ligand is highly recommended to stabilize the palladium catalyst and promote the reaction.[3][4]

Base & Solvent
  • What is the role of the base in the Suzuki coupling? The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center.[5]

  • Can I run the reaction under anhydrous conditions? Yes, and it can be beneficial in minimizing the protodeboronation of the boronic acid. However, many successful Suzuki couplings are run in a biphasic system with water, as the presence of water can sometimes enhance the reaction rate.

Optimization of Reaction Conditions

The following table provides a summary of key parameters to consider when optimizing the Suzuki coupling of this compound.

ParameterOptionsConsiderations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., SPhos Pd G3)Pre-formed catalysts can offer better reproducibility. Pd(0) sources like Pd(PPh₃)₄ may be advantageous in some cases.
Ligand PPh₃, SPhos, XPhos, RuPhos, dppfFor this substrate, bulky, electron-rich ligands (SPhos, XPhos, RuPhos) are recommended to prevent catalyst inhibition by the pyridine nitrogen.
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KFStronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for pyridyl halides.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, Acetonitrile/H₂OThe choice of solvent can significantly impact solubility and reaction rate. A screening of different solvent systems is recommended.
Temperature Room Temperature to 120 °CHigher temperatures can increase the reaction rate but may also lead to increased byproduct formation.
Boron Source Boronic Acid, Boronic Ester (e.g., Bpin), Trifluoroborate saltBoronic esters and trifluoroborate salts offer greater stability and can reduce side reactions like protodeboronation.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%))

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium precursor, the ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield Suzuki Coupling

Troubleshooting_Suzuki cluster_low_conversion Low or No Conversion cluster_byproducts Significant Byproducts start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion catalyst_issues Catalyst/Ligand Issues? check_conversion->catalyst_issues Low Conversion reagent_quality Reagent Quality Issues? check_conversion->reagent_quality Low Conversion conditions_suboptimal Suboptimal Conditions? check_conversion->conditions_suboptimal Low Conversion homocoupling Homocoupling Observed? check_conversion->homocoupling Starting Material Consumed debromination Debromination Observed? check_conversion->debromination Starting Material Consumed protodeboronation Protodeboronation Observed? check_conversion->protodeboronation Starting Material Consumed catalyst_solutions Screen Bulky Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading catalyst_issues->catalyst_solutions reagent_solutions Use Fresh Boronic Acid/Ester Use Anhydrous/Degassed Solvents reagent_quality->reagent_solutions conditions_solutions Screen Bases (e.g., K3PO4) Increase Temperature conditions_suboptimal->conditions_solutions homocoupling_solutions Ensure Inert Atmosphere Thoroughly Degas Solvents homocoupling->homocoupling_solutions debromination_solutions Lower Reaction Temperature Screen Catalyst/Base debromination->debromination_solutions protodeboronation_solutions Use Boronic Ester/BF3K Salt Use Anhydrous Conditions protodeboronation->protodeboronation_solutions

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R1-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R1-Pd(II)L_n-R2 transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product_out R1-R2 (Coupled Product) reductive_elimination->product_out reagents_in R1-X (Aryl Halide) reagents_in->oxidative_addition boronic_in R2-B(OR)2 + Base boronic_in->transmetalation

References

Technical Support Center: 5-Bromo-2-(2-methoxyethoxy)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 5-Bromo-2-(2-methoxyethoxy)pyridine. The information is presented in a question-and-answer format to directly assist with experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: The most frequently encountered side products in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the result of dehalogenation (debromination) and homocoupling.

  • Debromination: This is the replacement of the bromine atom with a hydrogen atom, yielding 2-(2-methoxyethoxy)pyridine. This side reaction is often promoted by the presence of palladium-hydride species in the catalytic cycle.

  • Homocoupling: This involves the dimerization of the starting material or the coupling partner. For instance, in a Suzuki reaction, this can result in the formation of biphenyls from the boronic acid or a bipyridine from two molecules of the starting material.

Q2: What are the potential side reactions when using organometallic reagents like Grignard or organolithium reagents with this compound?

A2: When using highly reactive organometallic reagents, several side reactions can occur:

  • Reaction with the Pyridine Ring: Strong nucleophiles like Grignard and organolithium reagents can add to the electron-deficient pyridine ring.

  • Wurtz-type Homocoupling: The Grignard reagent can react with the starting bromide to form a homocoupled product.

  • Reaction with Solvent: Organolithium reagents, particularly n-BuLi, can react with ethereal solvents like THF, especially at higher temperatures.

Q3: Can the 2-(2-methoxyethoxy) group be cleaved during reactions?

A3: Yes, under certain conditions, the ether linkage can be cleaved. This is a form of hydrolysis and is more likely to occur in the presence of strong acids or bases, particularly at elevated temperatures. The product of this side reaction would be 5-Bromo-2(1H)-pyridone.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Problem: Significant formation of the debrominated side product, 2-(2-methoxyethoxy)pyridine.

Potential CauseRecommended Solution
Formation of Palladium-Hydride Species Ensure all reagents and solvents are anhydrous and thoroughly degassed to minimize sources of hydride.
Inappropriate Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote reductive elimination over dehalogenation.
Base-Induced Decomposition Consider using a weaker base (e.g., K₂CO₃, Cs₂CO₃ instead of stronger bases like NaOtBu) or a phosphate base (K₃PO₄).
High Reaction Temperature Optimize the reaction temperature; running the reaction at the lowest effective temperature can reduce the rate of dehalogenation.

Problem: Formation of homocoupled products.

Potential CauseRecommended Solution
Presence of Oxygen Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[1]
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the boronic acid or other coupling partner to favor the cross-coupling pathway.[2]
Catalyst Decomposition Ensure high-purity catalyst and ligands are used. Catalyst deactivation can sometimes lead to an increase in side reactions.
Quantitative Data on Side Products (Analogous Systems)

Data for this compound is limited. The following table presents data for analogous bromopyridine systems to provide an estimate of potential side product formation.

Reaction TypeBromopyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Main Product Yield (%)Side Product(s) & Yield (%)
Suzuki5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Moderate to GoodNot specified
Suzuki5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80284Not specified
Buchwald-Hartwig2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460Not specified
Sonogashira2-amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96Not specified

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[3]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[4][5]

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[6]

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Visualizations

Reaction_Side_Products cluster_suzuki Suzuki Coupling main_reactant This compound suzuki_product Desired Cross-Coupled Product main_reactant->suzuki_product + ArB(OH)₂ [Pd catalyst, base] debromination Debromination Product main_reactant->debromination [Pd-H species] homocoupling Homocoupling Product main_reactant->homocoupling [Pd catalyst, O₂] Troubleshooting_Debromination start High Debromination Observed q1 Check Reagent/Solvent Quality start->q1 sol1 Use Anhydrous & Degassed Reagents/Solvents q1->sol1 Impurities Present q2 Evaluate Ligand Choice q1->q2 High Purity sol1->q2 sol2 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos) q2->sol2 Suboptimal Ligand q3 Assess Base Strength q2->q3 Optimal Ligand sol2->q3 sol3 Use Weaker Base (e.g., K₂CO₃, K₃PO₄) q3->sol3 Base Too Strong q4 Review Reaction Temperature q3->q4 Appropriate Base sol3->q4 sol4 Lower Reaction Temperature q4->sol4 Temp Too High end Reduced Debromination q4->end Optimized Temp sol4->end

References

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-(2-methoxyethoxy)pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for cross-coupling reactions involving 5-Bromo-2-(2-methoxyethoxy)pyridine. The information is designed to help diagnose and resolve common experimental issues, ensuring efficient and successful synthesis.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the coupling reaction.

Problem 1: Low or No Conversion of Starting Material

You are observing a significant amount of unreacted this compound in your reaction mixture.

  • Possible Cause 1: Catalyst Inactivity or Poisoning.

    • Explanation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] This is a common challenge with pyridine-containing substrates.[3]

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[4][5] These ligands can sterically shield the palladium center and promote the desired catalytic steps over catalyst inhibition.[1]

      • Increase Catalyst Loading: Incrementally increase the catalyst loading from a starting point of 1-2 mol% up to 5 mol% or even 10 mol% for particularly difficult couplings.[4]

      • Catalyst Choice: Consider using more robust pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern pre-catalysts that efficiently generate the active catalytic species in situ.[4]

  • Possible Cause 2: Inappropriate Ligand.

    • Explanation: The chosen ligand may not be suitable for this specific substrate. The electronic and steric properties of the ligand are crucial for stabilizing the catalyst and facilitating the reaction.[4]

    • Solution: Screen a panel of ligands. For Suzuki reactions, bulky, electron-rich phosphine ligands are often effective.[4] For Heck or Sonogashira reactions, ligands like P(t-Bu)₃ or dppf may be beneficial.[4]

Problem 2: Reaction Mixture Turns Black (Palladium Black Formation)

You observe the formation of a black precipitate, which often indicates the reaction has failed.

  • Explanation: This precipitate is "palladium black," which forms when the active Pd(0) catalyst agglomerates and falls out of solution, rendering it inactive.[4][6] Common causes include the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[4][6]

  • Solution:

    • Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated before use. Methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using freeze-pump-thaw cycles are highly recommended.[1][6][7]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[6]

    • Purity of Materials: Use high-purity, anhydrous solvents and reagents.

    • Temperature Control: Avoid excessive temperatures that can lead to thermal decomposition of the catalyst.[6]

Problem 3: Significant Byproduct Formation (e.g., Homocoupling)

You observe the formation of significant quantities of undesired products, such as the symmetrical biaryl resulting from the coupling of two boronic acid molecules in a Suzuki reaction.

  • Explanation: Homocoupling of the boronic acid partner is frequently caused by the presence of oxygen in the reaction mixture.[1]

  • Solution:

    • Thorough Degassing: As with catalyst decomposition, rigorous degassing of the reaction mixture and solvents is the most effective way to minimize this side reaction.[1]

    • Use of Bulky Ligands: Bulky ligands can disfavor the pathways leading to homocoupling.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for coupling reactions with this compound?

A1: A common starting point for initial screening is a palladium catalyst loading in the range of 1-5 mol%.[4][7] For highly optimized and efficient catalyst systems, this can often be reduced to 0.5-1 mol%. Conversely, for challenging couplings, a higher initial loading of up to 10 mol% may be required to achieve a satisfactory reaction rate.[4]

Q2: How does the 2-(2-methoxyethoxy) group influence the reaction?

A2: The 2-(2-methoxyethoxy) group is an electron-donating group. This can increase the electron density of the pyridine ring, which may slightly decrease the reactivity of the C-Br bond towards oxidative addition when compared to an unsubstituted bromopyridine. However, the reactivity of the C-Br bond is generally high enough for effective coupling with proper catalyst selection.

Q3: Which palladium catalyst and ligand system is a good starting point for a Suzuki-Miyaura coupling?

A3: A robust starting system for a Suzuki coupling would be a Pd(II) precursor like Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%) combined with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos (2-4 mol%).[4][5] Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%) can be effective for less challenging couplings.[5][9]

Q4: Can the aldehyde group of a coupling partner interfere with the reaction?

A4: Yes, if your coupling partner contains a reactive functional group like an aldehyde, it can potentially coordinate to the palladium catalyst. This is a consideration when troubleshooting unexpected reactivity.[4]

Data Presentation

Table 1: Recommended Starting Conditions for Various Coupling Reactions

Coupling TypeCatalyst PrecursorLigandCatalyst Loading (mol%)Base (Equivalents)Solvent SystemTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos1 - 5%K₃PO₄ or K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)80 - 100
Heck Pd(OAc)₂PPh₃ or P(o-tol)₃1 - 5%Et₃N or DIPA (≥ 2)DMF or Toluene100 - 120
Sonogashira PdCl₂(PPh₃)₂ / CuI(none)Pd: 1-3%, CuI: 1-5%Et₃N or DIPA (≥ 2)DMF or Toluene80 - 100
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BINAP or XPhos1 - 3%NaOtBu (1.4)Toluene or Dioxane80 - 110

Data is compiled from typical conditions reported in the literature for similar substrates.[2][4][7][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized starting procedure that requires optimization for specific coupling partners.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4][10]

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6][10]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4][10]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure for subsequent purification (e.g., by column chromatography).[4]

Mandatory Visualizations

G reagents 1. Combine Substrate, Boronic Acid, & Base inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat & Stir (e.g., 80-100 °C) solvent->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor workup 7. Workup & Purify Product monitor->workup

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G start Reaction Fails or Yield is Low cause1 Low / No Conversion? start->cause1 Check Conversion cause2 Byproducts Observed? start->cause2 Check Purity p1 Catalyst Poisoning / Inactivity cause1->p1 Yes p2 Catalyst Decomposition (Black Precipitate) cause1->p2 Yes, and turns black p3 Homocoupling or other Side Reactions cause2->p3 Yes s1 Solution: • Use bulky, e⁻ rich ligand (SPhos) • Increase catalyst loading (2-5%) • Use robust pre-catalyst p1->s1 s2 Solution: • Rigorously degas all solvents • Ensure inert atmosphere • Check reagent purity p2->s2 s3 Solution: • Thoroughly degas system • Screen different bases/solvents • Adjust temperature p3->s3

Caption: A decision tree for troubleshooting common cross-coupling reaction issues.

References

Technical Support Center: 5-Bromo-2-(2-methoxyethoxy)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 5-Bromo-2-(2-methoxyethoxy)pyridine in cross-coupling reactions. The primary focus is to address and mitigate the common side reaction of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) react with each other, leading to the formation of a symmetrical dimer.[1][2] This consumes the starting material, reduces the yield of the desired unsymmetrical product, and complicates the purification process.[3]

Q2: What are the primary causes of homocoupling when using this compound?

A2: The leading causes of homocoupling are the presence of oxygen and the choice of palladium precatalyst.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents.[5][6] When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) form. This reduction can sometimes be initiated by the organoboron reagent, resulting in its homocoupling as a byproduct.[3] In Sonogashira reactions, the copper(I) cocatalyst, especially in the presence of oxygen, is a primary promoter of alkyne homocoupling (Glaser coupling).[2][7]

Q3: How can I effectively minimize oxygen in my reaction setup?

A3: Rigorous exclusion of oxygen is the most critical step.[3][5] This can be achieved through two primary methods:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent and reaction mixture for an extended period (15-30 minutes) effectively displaces dissolved oxygen.[4]

  • Freeze-Pump-Thaw Cycles: For more stringent oxygen removal, freezing the solvent, applying a high vacuum to remove gases from the frozen state, and then thawing under an inert atmosphere is highly effective. This cycle should be repeated three to five times.[4][8]

Q4: Can the choice of catalyst, ligand, and base affect the extent of homocoupling?

A4: Absolutely.

  • Catalyst: Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can be advantageous as it bypasses the initial reduction step that can lead to homocoupling with Pd(II) sources.[3][9]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate the desired cross-coupling catalytic cycle, allowing it to outcompete the homocoupling pathway.[1][3]

  • Base: The choice of base is highly substrate-dependent. A milder base (e.g., K₃PO₄, KF) might be preferable to a very strong base, which can sometimes promote side reactions.[3]

Q5: For Sonogashira couplings, is a copper co-catalyst necessary?

A5: No, copper-free Sonogashira protocols are well-established and are often the preferred method to completely avoid the problematic Glaser homocoupling of terminal alkynes.[2][7][8]

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupled Byproduct in Suzuki-Miyaura Coupling
Potential Cause Recommended Action Rationale
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture using inert gas sparging or freeze-pump-thaw cycles. Maintain a positive pressure of argon or nitrogen throughout the reaction.[4][9]Oxygen promotes the formation of Pd(II) species which catalyze the homocoupling of boronic acids.[5][6]
Use of a Pd(II) Precatalyst Consider using a Pd(0) source like Pd₂(dba)₃. If a Pd(II) source is used, adding a mild reducing agent (e.g., potassium formate) can be beneficial.[6][9][10]This minimizes the concentration of Pd(II) available to participate in the homocoupling pathway during the initial in-situ reduction.[3]
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1][3]These ligands can accelerate the rate-determining oxidative addition and reductive elimination steps, favoring the desired cross-coupling over homocoupling.[3]
High Concentration of Boronic Acid Add the boronic acid or its ester slowly to the reaction mixture using a syringe pump.[3]Maintaining a low instantaneous concentration of the boronic acid can suppress the bimolecular homocoupling reaction.[3]
Issue 2: Predominant Alkyne Dimerization (Glaser Coupling) in Sonogashira Coupling
Potential Cause Recommended Action Rationale
Presence of Oxygen Ensure strictly anaerobic conditions by thoroughly degassing all reagents and solvents and maintaining a robust inert atmosphere (argon or nitrogen).[7][8]Oxygen is a key promoter of the copper-catalyzed homocoupling of alkynes.[2][8]
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol.[2][7]The copper(I) salt is the primary catalyst for the Glaser coupling side reaction.[2][7]
High Copper Catalyst Loading If using a copper-catalyzed system, reduce the amount of CuI to the minimum effective level (e.g., 1-5 mol%).[8]Excess copper can significantly accelerate the rate of alkyne dimerization.[8]
High Concentration of Terminal Alkyne Add the terminal alkyne dropwise or via a syringe pump to the reaction mixture.[2]Keeping the concentration of the alkyne low disfavors the bimolecular homocoupling reaction.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to suppress homocoupling.

Reagent Preparation:

  • Ensure all solvents are anhydrous and have been rigorously degassed by sparging with argon for at least 30 minutes.[4]

  • The this compound, boronic acid, palladium catalyst, ligand, and base should be of high purity.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[3]

  • Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a general method for a copper-free Sonogashira reaction to prevent Glaser homocoupling.

Reagent Preparation:

  • Ensure all solvents are anhydrous and thoroughly degassed.

  • The this compound, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[2]

  • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[2]

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[2]

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress.[2]

Work-up and Purification:

  • Follow the standard work-up and purification procedures as described in Protocol 1.

Visualizations

Troubleshooting_Homocoupling_Suzuki start Homocoupling Observed in Suzuki Reaction q1 Is the reaction rigorously degassed? start->q1 s1 Degas solvents and reaction mixture (sparging or freeze-pump-thaw). [17] q1->s1 No q2 Using a Pd(II) precatalyst? q1->q2 Yes s1->q2 s2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reducing agent. [15, 22] q2->s2 Yes q3 Is the ligand optimal? q2->q3 No s2->q3 s3 Use bulky, electron-rich ligands (e.g., SPhos). [15] q3->s3 No end Reduced Homocoupling q3->end Yes s3->end

Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.

Experimental_Workflow_Suzuki cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Aryl Halide, Boronic Acid, Base, and Ligand in a flame-dried Schlenk flask. p2 Establish inert atmosphere (purge with Ar/N₂). p1->p2 p3 Add degassed solvent. p2->p3 r1 Add Palladium catalyst under inert atmosphere. p3->r1 r2 Heat to desired temperature (e.g., 80-100 °C). r1->r2 r3 Monitor reaction progress (TLC, LC-MS). r2->r3 w1 Quench reaction and perform aqueous workup. r3->w1 w2 Purify product via column chromatography. w1->w2

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Reactivity of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 5-Bromo-2-(2-methoxyethoxy)pyridine in common chemical transformations. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications for this compound in synthetic chemistry?

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds. Key applications include:

  • Suzuki-Miyaura Coupling: To form biaryl structures by reacting with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines by coupling with a wide range of primary and secondary amines.[1]

  • Lithiation-Borylation: To introduce a boronic ester group at the 5-position after metal-halogen exchange, which can then be used in subsequent Suzuki couplings.

Q2: How does the 2-(2-methoxyethoxy) group influence the reactivity of the C-Br bond?

The electron-donating nature of the alkoxy group at the 2-position can increase the electron density of the pyridine ring. This can sometimes make the initial oxidative addition step in palladium-catalyzed reactions more challenging compared to electron-deficient pyridines. However, the coordinating ability of the ether oxygen might also play a role in modulating the catalyst's activity.

Q3: Which type of base is most suitable for Suzuki coupling with this substrate?

The choice of base is critical and often requires screening to find the optimal conditions. Generally, a moderately strong inorganic base is a good starting point. Common choices include:

  • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and are compatible with a wide range of functional groups.

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in anhydrous conditions, though a small amount of water can sometimes be beneficial.[2]

Stronger bases like sodium tert-butoxide (NaOtBu) are less common for Suzuki couplings but may be employed in specific cases.

Q4: For a Buchwald-Hartwig amination, what class of base should I consider?

Buchwald-Hartwig aminations typically require stronger bases to facilitate the deprotonation of the amine. Common choices include:

  • Alkoxides: Sodium tert-butoxide (NaOtBu) is a widely used strong base that is effective for a broad range of amines.

  • Amides: Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic base suitable for these reactions.[3]

For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, often in combination with more active catalyst systems.[4]

Q5: What is the purpose of lithiation before a borylation reaction?

Lithiation, typically using an organolithium reagent like n-butyllithium or sec-butyllithium, performs a lithium-halogen exchange at the C-Br bond.[5] This generates a highly reactive organolithium intermediate. This intermediate can then react with a boron electrophile, such as triisopropyl borate or isopropoxy-pinacolborane, to form a boronic ester. This two-step process is a powerful method for introducing a boronic ester group that can be used in subsequent Suzuki coupling reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

Possible Cause Suggested Solution
Inappropriate Base The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can also be a factor; ensure it is finely powdered.[6]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst. Use degassed solvents.
Poor Ligand Choice For electron-rich bromopyridines, ligands like SPhos or XPhos may be more effective than traditional phosphine ligands like PPh₃.[7]
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Microwave heating can also be beneficial.
Boronic Acid Decomposition Use fresh, high-quality boronic acid. Boronic acids can degrade upon storage.
Buchwald-Hartwig Amination

Problem: Incomplete conversion or formation of side products.

Possible Cause Suggested Solution
Base Strength If the reaction is sluggish, a stronger base like NaOtBu or LHMDS may be required.[3] If side reactions are observed, consider a weaker base like Cs₂CO₃ or K₃PO₄.[4]
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using a bidentate ligand like Xantphos can sometimes mitigate this issue.[8]
Amine Volatility For low-boiling point amines, ensure the reaction is conducted in a sealed vessel to prevent evaporation.
Hydrodehalogenation The bromine atom is replaced by hydrogen. This can be caused by the presence of water or other protic sources. Ensure anhydrous conditions. Using a different solvent or base can also help.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried vial under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., Xantphos, 10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by a degassed anhydrous solvent (e.g., toluene).[10]

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes common bases used in related cross-coupling reactions and can serve as a starting point for optimization.

Reaction TypeBaseBase TypeCommon SolventsTypical Temperature (°C)
Suzuki-Miyaura K₃PO₄Inorganic1,4-Dioxane/Water85-95[9]
K₂CO₃Inorganic1,4-Dioxane/Water80-100
Cs₂CO₃Inorganic1,4-Dioxane/Water80-110
Buchwald-Hartwig NaOtBuStrong OrganicToluene, Dioxane80-110[10]
LHMDSStrong OrganicTHF, Toluene25-80
Cs₂CO₃InorganicToluene, Dioxane100-120[8]

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Prep Combine Reactants: - this compound - Boronic Acid/Ester - Base (e.g., K3PO4) Inert Establish Inert Atmosphere (Ar/N2) Prep->Inert Add_Cat Add Pd Catalyst (e.g., Pd(PPh3)4) Inert->Add_Cat Add_Solv Add Degassed Solvent Add_Cat->Add_Solv Heat Heat Reaction (85-95 °C) Add_Solv->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up (Extraction) Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Prep Combine Catalyst System: - Pd Pre-catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) Inert Establish Inert Atmosphere (Ar/N2) Prep->Inert Add_Reagents Add Substrate & Amine Inert->Add_Reagents Add_Solv Add Anhydrous Solvent (e.g., Toluene) Add_Reagents->Add_Solv Heat Heat Reaction (80-110 °C) Add_Solv->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up (Extraction) Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product Base_Selection_Logic Start Select Reaction Type Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Suzuki_Base Consider Inorganic Bases Suzuki->Suzuki_Base Buchwald_Base Consider Stronger Bases Buchwald->Buchwald_Base Suzuki_Weak K2CO3 / Cs2CO3 (Good starting point) Suzuki_Base->Suzuki_Weak Mild Conditions Suzuki_Strong K3PO4 (Often higher yields) Suzuki_Base->Suzuki_Strong More Robust Buchwald_Alkoxide NaOtBu (Broad applicability) Buchwald_Base->Buchwald_Alkoxide General Use Buchwald_Amide LHMDS (Very strong, non-nucleophilic) Buchwald_Base->Buchwald_Amide Anhydrous Conditions Buchwald_Inorganic Cs2CO3 / K3PO4 (For sensitive substrates) Buchwald_Base->Buchwald_Inorganic Base-sensitive Functional Groups

References

Technical Support Center: Synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 5-Bromo-2-hydroxypyridine to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane).[1][2]

Q2: What are the critical parameters to control during the Williamson ether synthesis of this compound?

A2: Key parameters to control for a successful synthesis include:

  • Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) is recommended to ensure complete deprotonation of the starting alcohol.[1]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they favor the desired O-alkylation and accelerate the SN2 reaction.[1]

  • Temperature: The reaction temperature should be carefully controlled. While heating can increase the reaction rate, excessively high temperatures can promote the formation of elimination byproducts. A typical temperature range is 50-100 °C.

  • Purity of Reagents: The use of anhydrous solvents and dry reagents is crucial to prevent hydrolysis of the base and the alkyl halide.

Q3: What are the potential impurities that can form during the synthesis?

A3: Several impurities can arise, including:

  • Unreacted Starting Materials: Residual 5-Bromo-2-hydroxypyridine and 1-bromo-2-methoxyethane.

  • Elimination Byproduct: Formation of methoxyethene from the E2 elimination of 1-bromo-2-methoxyethane, especially at higher temperatures.[1]

  • Over-alkylation or Side Reactions: While less common with primary alkyl halides, side reactions can occur.

  • Impurities from Starting Materials: The purity of the initial 5-Bromo-2-hydroxypyridine is critical. Impurities from its synthesis, such as regioisomers or di-brominated pyridines, can carry through to the final product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Q5: What are the recommended methods for purifying the final product?

A5: Purification of this compound can typically be achieved through:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.

  • Distillation: For liquid products, vacuum distillation can be an effective purification technique.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Incomplete deprotonation of 5-Bromo-2-hydroxypyridine.Use a stronger base (e.g., NaH) and ensure anhydrous conditions.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Impure or degraded alkyl halide.Use a fresh, high-purity batch of 1-bromo-2-methoxyethane.
Presence of a Significant Amount of Methoxyethene Byproduct Reaction temperature is too high, favoring E2 elimination.Lower the reaction temperature. Consider a longer reaction time at a lower temperature.
The base is too sterically hindered.Use a less sterically hindered base if applicable.
Isolation of Multiple Products or a Complex Mixture Presence of impurities in the starting materials.Analyze the purity of the starting materials (5-Bromo-2-hydroxypyridine and 1-bromo-2-methoxyethane) by HPLC or NMR before starting the reaction.
C-alkylation is occurring.Ensure a polar aprotic solvent is used to favor O-alkylation.
Difficulty in Removing Unreacted 5-Bromo-2-hydroxypyridine Incomplete reaction.Increase the reaction time or temperature moderately. Consider using a slight excess of the alkyl halide.
Inefficient extraction during workup.Adjust the pH of the aqueous layer during workup to ensure the starting material is in a form that is easily separated.

Experimental Protocols

Adapted Protocol for Williamson Ether Synthesis of this compound

Disclaimer: This is an adapted protocol based on the synthesis of similar compounds. Optimization may be required.

  • Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, a solution of 5-Bromo-2-hydroxypyridine (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is then stirred at room temperature for 1 hour.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and 1-bromo-2-methoxyethane (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and heated to 60-70 °C for 4-6 hours, or until TLC/HPLC analysis indicates completion of the reaction.

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure of the final product and identify any impurities.

Data Presentation

Table 1: Representative Yields under Various Reaction Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
NaHDMF60685
K₂CO₃Acetonitrile80 (reflux)1265
NaHTHF65 (reflux)875
KOHDMSO70680

Note: These are representative data and actual results may vary.

Table 2: Impurity Profile by HPLC under Different Temperatures

Reaction Temperature (°C) Product Purity (%) Unreacted 5-Bromo-2-hydroxypyridine (%) Methoxyethene byproduct (%)
50908< 1
708558
9075320

Note: These are representative data and actual results may vary.

Visualizations

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 5-Bromo-2-hydroxypyridine + 1-Bromo-2-methoxyethane Base_Solvent Base (e.g., NaH) Solvent (e.g., DMF) Start->Base_Solvent Add Heating Heat (e.g., 60-70°C) Base_Solvent->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product G Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_Starting_Materials Analyze Starting Material Purity Low_Yield->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions Low_Yield->Check_Reaction_Conditions Impure_SM Impure Starting Materials Check_Starting_Materials->Impure_SM Purity < 98% Incomplete_Deprotonation Incomplete Deprotonation? Check_Reaction_Conditions->Incomplete_Deprotonation Purify_SM Purify Starting Materials Impure_SM->Purify_SM Re-run_Reaction Re-run Reaction Purify_SM->Re-run_Reaction Low_Temp Temperature too Low? Incomplete_Deprotonation->Low_Temp No Use_Stronger_Base Use Stronger Base (e.g., NaH) Incomplete_Deprotonation->Use_Stronger_Base Yes Increase_Temp Increase Temperature Low_Temp->Increase_Temp Yes Use_Stronger_Base->Re-run_Reaction Increase_Temp->Re-run_Reaction

References

degradation pathways of 5-Bromo-2-(2-methoxyethoxy)pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(2-methoxyethoxy)pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during reactions involving this compound, with a focus on potential degradation pathways.

Problem 1: Low or No Yield of the Desired Product in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Potential Cause Troubleshooting Steps
Degradation of Starting Material via Protodebromination: The bromine atom is replaced by a hydrogen atom, leading to the formation of 2-(2-methoxyethoxy)pyridine, which is unreactive in the coupling reaction. This is a known side reaction in palladium-catalyzed processes.[1]- Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. - Choice of Ligand: Avoid excessively bulky phosphine ligands, as they can sometimes promote protodeboronation in Suzuki couplings, a related protodehalogenation phenomenon.[1] - Moisture Control: Ensure anhydrous conditions, as water can be a proton source. - Analysis: Use LC-MS to check for the presence of a compound with a mass corresponding to 2-(2-methoxyethoxy)pyridine (M.W. 153.18).
Degradation of Starting Material via Hydrolysis: The 2-(2-methoxyethoxy) group is cleaved under acidic or basic conditions, forming 5-bromo-2-pyridone.- Control pH: Ensure the reaction medium is not strongly acidic or basic, unless required by the specific protocol. If a strong base is necessary, consider using a non-aqueous base or minimizing reaction time. - Work-up Conditions: Avoid prolonged exposure to strong acids or bases during the work-up procedure. - Analysis: Use LC-MS to check for a compound with a mass corresponding to 5-bromo-2-pyridone (M.W. 173.99).
Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.- Use Fresh Catalyst: Ensure the palladium catalyst and ligands are of high quality and stored properly. - Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.

Problem 2: Presence of a Major Impurity with a Lower Molecular Weight than the Starting Material

Potential Cause Troubleshooting Steps
Protodebromination: As described above, this results in the formation of 2-(2-methoxyethoxy)pyridine.- Analytical Confirmation: Isolate the impurity and characterize it by ¹H NMR and mass spectrometry to confirm the absence of the bromine atom and the presence of a proton at the 5-position of the pyridine ring.
Cleavage of the Methoxyethoxy Side Chain: Under harsh conditions, the ether linkages in the 2-(2-methoxyethoxy) group may cleave, leading to smaller molecules.- Milder Conditions: If high temperatures or strong reagents are being used, explore milder alternatives. - Analysis: Use GC-MS or LC-MS to identify fragments. Look for masses corresponding to 2-hydroxy-5-bromopyridine or other potential cleavage products.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical cross-coupling reaction conditions?

A1: this compound is generally stable under standard palladium-catalyzed cross-coupling conditions. However, two primary degradation pathways can occur as side reactions: protodebromination (loss of the bromine atom) and, to a lesser extent, hydrolysis of the 2-alkoxy group to form 5-bromo-2-pyridone, particularly if harsh basic or acidic conditions are employed.

Q2: What is protodebromination and how can I minimize it?

A2: Protodebromination is the substitution of the bromine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed reactions. To minimize it, you can try using a less sterically hindered phosphine ligand, ensuring strictly anhydrous reaction conditions, and optimizing the reaction temperature and time to favor the desired coupling reaction over the degradation pathway.

Q3: Is the 2-(2-methoxyethoxy) group stable to acidic and basic conditions?

A3: The ether linkage to the pyridine ring can be susceptible to cleavage under strong acidic or basic conditions, leading to the formation of 5-bromo-2-pyridone. It is advisable to use moderate bases (e.g., K₂CO₃, Cs₂CO₃) when possible and to perform aqueous work-ups under neutral or mildly acidic/basic conditions.

Q4: Can the ether linkages within the 2-(2-methoxyethoxy) side chain cleave during a reaction?

A4: Cleavage of the ether bonds within the side chain is less common under typical organic synthesis conditions but can occur under very harsh acidic conditions or with specific ether-cleaving reagents (e.g., BBr₃). For most standard cross-coupling reactions, this pathway is not a major concern.

Data Presentation

As no specific quantitative data on the degradation of this compound was found in the literature, a template table is provided below for researchers to systematically record and compare their own experimental results when troubleshooting degradation issues.

Reaction Type Conditions (Catalyst, Ligand, Base, Solvent, Temp, Time) Desired Product Yield (%) Observed Degradation Products (Identity & %) Notes
Suzukie.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 12he.g., Protodebromination (5%), Hydrolysis (2%)
Hecke.g., Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 110°C, 8h
Sonogashirae.g., PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C, 6h
User-defined

Experimental Protocols

Protocol for Analysis of Potential Degradation Products by LC-MS

This protocol provides a general method for identifying the presence of key potential degradation products in a reaction mixture containing this compound.

1. Sample Preparation: a. Quench a small aliquot (e.g., 50 µL) of the reaction mixture. b. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. c. Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS Conditions (Example):

  • LC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-500.

3. Data Analysis: a. Extract ion chromatograms for the expected masses of the starting material and potential degradation products:

  • This compound: [M+H]⁺ = 232.0/234.0 (characteristic isotopic pattern for bromine).
  • Protodebromination Product (2-(2-methoxyethoxy)pyridine): [M+H]⁺ = 154.1.
  • Hydrolysis Product (5-bromo-2-pyridone): [M+H]⁺ = 174.0/176.0. b. Compare the retention times and mass spectra of any observed peaks with authentic standards if available.

Visualizations

Degradation_Pathways cluster_main This compound cluster_proto Protodebromination cluster_hydrolysis Hydrolysis cluster_cleavage Side Chain Cleavage start This compound proto 2-(2-methoxyethoxy)pyridine start->proto [H] Pd Catalyst hydrolysis 5-Bromo-2-pyridone start->hydrolysis H₂O Acid or Base cleavage 5-Bromo-2-hydroxypyridine + Fragments start->cleavage Harsh Conditions

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_workflow Troubleshooting Workflow A Low Yield or Impurity Observed B Analyze Reaction Aliquot by LC-MS A->B C Identify Potential Degradation Products B->C D Protodebromination Detected C->D Mass = 154.1 E Hydrolysis Detected C->E Mass = 174.0/176.0 F Other Impurity Detected C->F Other G Optimize Reaction Conditions: - Anhydrous - Lower Temperature - Different Ligand D->G H Adjust pH of Reaction/Work-up E->H I Further Characterization (NMR, etc.) F->I

Caption: Workflow for troubleshooting reactions involving this compound.

References

improving the selectivity of 5-Bromo-2-(2-methoxyethoxy)pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of reactions involving 5-Bromo-2-(2-methoxyethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most prevalent cross-coupling reactions for this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are valued for their broad functional group tolerance and are instrumental in the synthesis of complex molecules in medicinal chemistry.[1][2][3]

Q2: How does the 2-(2-methoxyethoxy) substituent influence the reactivity of the pyridine ring?

A2: The 2-(2-methoxyethoxy) group is an electron-donating group, which can increase the electron density of the pyridine ring. This can potentially make the oxidative addition step in palladium-catalyzed cross-coupling reactions more challenging compared to unsubstituted or electron-withdrawing group-substituted pyridines. However, it also activates the pyridine ring for other transformations. Careful selection of ligands and reaction conditions is crucial to ensure efficient coupling.

Q3: What are the key factors to control for achieving high selectivity in these reactions?

A3: High selectivity is primarily achieved by optimizing the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The interplay of these factors is critical in minimizing side reactions and maximizing the yield of the desired product.[4][5]

Q4: What are the common side reactions to watch out for?

A4: Common side reactions include:

  • Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the bromo-pyridine.[1]

  • Protodeboronation: Loss of the boronic acid group, especially in Suzuki reactions, which can be mitigated by using more stable boronic esters (e.g., pinacol esters).

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, which can be a competitive pathway in Buchwald-Hartwig aminations.[6]

Q5: How can I monitor the progress of my reaction?

A5: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Conversion

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst. Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation.The active catalyst is the Pd(0) species. Incomplete reduction of Pd(II) precursors or oxidation of Pd(0) can halt the catalytic cycle.[7]
Suboptimal Temperature Screen a range of temperatures, typically between 80-110 °C.The reaction may require thermal energy to proceed, but excessive heat can lead to catalyst decomposition.
Ineffective Base Try a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[8]
Poor Reagent Quality Use fresh, high-purity arylboronic acid or consider using a more stable boronic acid pinacol ester. Ensure solvents are anhydrous and degassed.Impurities in reagents can interfere with the reaction. Boronic acids can degrade over time.

Issue 2: Significant Homocoupling of Boronic Acid

Potential Cause Troubleshooting Step Rationale
Oxygen in the Reaction Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen).Oxygen can promote the oxidative homocoupling of the boronic acid.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the boronic acid.A large excess of the boronic acid can increase the likelihood of homocoupling.[1]
High Catalyst Loading Reduce the catalyst loading incrementally.While sufficient catalyst is needed, excessive amounts can sometimes promote side reactions.[5]
Buchwald-Hartwig Amination

Issue 1: Low Yield of Aminated Product

Potential Cause Troubleshooting Step Rationale
Inappropriate Ligand Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often effective for challenging substrates.The ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[9]
Base Incompatibility Use a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃. The choice of base can depend on the amine and ligand used.The base is required to deprotonate the amine, forming the active nucleophile.[4]
Catalyst Deactivation Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. Maintain a strict inert atmosphere.The active catalyst is sensitive to air and moisture.[4]

Issue 2: Formation of Hydrodehalogenated Byproduct

Potential Cause Troubleshooting Step Rationale
β-Hydride Elimination This is a known side reaction. Optimizing the ligand and reaction conditions can help to favor the desired reductive elimination pathway.The palladium-amido intermediate can undergo β-hydride elimination, leading to the hydrodehalogenated arene.[6]
Reaction Temperature Lowering the reaction temperature may help to suppress this side reaction, although it might also slow down the desired coupling.β-hydride elimination can be temperature-dependent.

Data Presentation

Representative Conditions for Suzuki-Miyaura Coupling

Note: The following data is representative for similar bromo-pyridine derivatives and should be used as a starting point for optimization.

Arylboronic Acid Pd Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O (4:1)9085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene10080-90
3-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)DME8575-85
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane11070-80
Representative Conditions for Buchwald-Hartwig Amination

Note: The following data is representative for similar bromo-pyridine derivatives and should be used as a starting point for optimization.

Amine Pd Pre-catalyst (mol%) Ligand Base (equiv) Solvent Temp (°C) Typical Yield (%)
MorpholinePd₂(dba)₃ (2)BINAPNaOtBu (1.5)Toluene10080-95
AnilineXPhos Pd G3 (3)XPhosK₃PO₄ (2)Dioxane11075-90
n-HexylamineRuPhos Pd G3 (2)RuPhosLiHMDS (1.5)THF8070-85
PiperidinePd(OAc)₂ (2)BrettPhosCs₂CO₃ (2)t-BuOH10085-95

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Stir the mixture at room temperature for a few minutes, then heat to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination amine_pd_complex [Ar-Pd(II)(X)(R₂NH)L] amine_coordination->amine_pd_complex deprotonation Deprotonation (Base) amine_pd_complex->deprotonation amido_pd_complex Ar-Pd(II)(NR₂)L deprotonation->amido_pd_complex reductive_elimination Reductive Elimination amido_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Reaction Start monitor Monitor Reaction (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Work-up and Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No end Desired Product workup->end check_catalyst Check Catalyst Activity & Inert Atmosphere troubleshoot->check_catalyst screen_conditions Screen Conditions: - Ligand - Base - Solvent - Temperature troubleshoot->screen_conditions check_reagents Check Reagent Purity troubleshoot->check_reagents check_catalyst->monitor screen_conditions->monitor check_reagents->monitor

Caption: General troubleshooting workflow for cross-coupling reactions.

References

Technical Support Center: Catalyst Deactivation in Bromopyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during palladium-catalyzed cross-coupling reactions involving bromopyridine substrates, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with bromopyridine substrates particularly challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[1][2] This issue is especially pronounced when the bromine is at the 2-position, often referred to as the "2-pyridyl problem".[1] Additionally, the electron-deficient nature of the pyridine ring can slow down key steps in the catalytic cycle, such as oxidative addition.[3][4]

Q2: What are the common visual indicators of catalyst deactivation in my reaction?

A2: A key visual sign of catalyst deactivation is the formation of palladium black, a finely divided, inactive form of palladium metal.[2] This often indicates that the active Pd(0) catalyst has agglomerated due to instability, which can be caused by excessively high temperatures or a slow catalytic cycle.[2][5] If your reaction solution turns from a homogeneous clear or colored solution to a suspension with black particles, catalyst decomposition has likely occurred.

Q3: How does the choice of ligand impact catalyst stability and prevent deactivation?

A3: The ligand is critical for stabilizing the palladium center and preventing deactivation. For bromopyridine couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][6][7] These ligands create steric hindrance around the palladium atom, which physically blocks the pyridine nitrogen from coordinating too strongly.[3][6] Their strong electron-donating ability also stabilizes the active Pd(0) species and promotes the desired catalytic steps, like reductive elimination.[7][8]

Q4: Can the base and solvent system influence catalyst deactivation?

A4: Absolutely. The choice of base and solvent is crucial for the reaction's success.[6] An inappropriate base can be too weak to facilitate the transmetalation step effectively, slowing the overall cycle and giving the catalyst more time to decompose.[3] Common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ should be screened.[1][3] Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[2][3][9]

Q5: My reaction starts but then stalls before completion. What is the likely cause?

A5: A stalling reaction is a classic symptom of catalyst deactivation. This often occurs when the initial active catalyst is consumed by a poisoning process before all the starting material is converted. The most probable cause with bromopyridine substrates is gradual poisoning by the pyridine nitrogen.[1] Monitoring the reaction progress over time can reveal a plateau in product formation, which is indicative of catalyst deactivation.[1] Solutions include switching to a more robust ligand system or using a pre-catalyst to ensure efficient generation of the active species.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[1][3] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1]
Inefficient Oxidative Addition 1. Increase Reaction Temperature: Cautiously increase the temperature in 10-20 °C increments, while monitoring for decomposition.[1] 2. Change the Halide: If synthetically feasible, switch from bromopyridine to the more reactive iodopyridine.[1]
Poor Reagent Quality / Reaction Setup 1. Use Anhydrous & Degassed Solvents: Ensure all solvents are dry and thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with inert gas) to remove water and oxygen.[3][9] 2. Check Reagent Purity: Use high-purity starting materials, bases, and ligands. Impurities can act as catalyst poisons.[2]
Issue 2: Significant Side Product Formation (Homocoupling, Dehalogenation)
Possible Cause Suggested Troubleshooting Steps
Homocoupling of Boronic Acid/Ester 1. Rigorous Degassing: This side reaction is often promoted by the presence of oxygen. Ensure the reaction mixture and solvents are thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[3] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial in-situ reduction to Pd(0).[1] Using a Pd(0) source directly or a pre-catalyst that reduces cleanly can minimize this.
Protodeboronation (Suzuki coupling) 1. Use Anhydrous Conditions: Traces of water, especially with aqueous bases, can lead to the replacement of the boronic acid group with hydrogen.[3][9] 2. Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[6][9]
Dehalogenation (Debromination) 1. Optimize Ligand and Base: The balance between the desired reductive elimination and undesired dehalogenation can be influenced by the ligand and base combination. Screening may be necessary.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[1]

Quantitative Data Summary

The selection of catalyst, ligand, base, and solvent significantly impacts reaction outcomes. The tables below provide a comparative overview based on literature data for typical bromopyridine couplings.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield [3]

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps stabilize the catalyst.
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often gives reproducible results.
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings.

Table 2: Influence of Base and Solvent on Suzuki Coupling Yield [3]

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective for less reactive substrates.
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Bromopyridine

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a dry, oven-baked Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the bromopyridine (1.0 eq.), the desired boronic acid or ester (1.2–1.5 eq.), the selected base (e.g., K₃PO₄, 2.0–3.0 eq.), and the palladium catalyst system (e.g., XPhos Pd G3, 1–3 mol%).[3][10]

  • Inert Atmosphere: Seal the vessel with a septum or cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the bromopyridine.[10]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[3]

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][10]

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

DeactivationPathways cluster_cycle Productive Catalytic Cycle ActiveCat Active Pd(0)L Catalyst OA Oxidative Addition ActiveCat->OA Bromopyridine Poisoning Pyridine Coordination ActiveCat->Poisoning Decomposition Decomposition (e.g., high temp) ActiveCat->Decomposition TM Transmetalation OA->TM Boronic Acid + Base RE Reductive Elimination TM->RE RE->ActiveCat Regeneration Product Desired Product RE->Product InactiveComplex Inactive [Pd(0)L(Py)] Complex Poisoning->InactiveComplex PdBlack Palladium Black (Inactive Pd Metal) Decomposition->PdBlack

Caption: Key deactivation pathways for a palladium catalyst in bromopyridine couplings.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction? Q_Color Did reaction turn black? Start->Q_Color A_PdBlack Cause: Catalyst Decomposition Solution: Lower temp, use robust ligand, ensure inert atmosphere. Q_Color->A_PdBlack Yes Q_Ligand Using a bulky, electron-rich ligand (e.g., XPhos, SPhos)? Q_Color->Q_Ligand No End Re-run with Optimized Conditions A_PdBlack->End A_SwitchLigand Cause: Pyridine Poisoning Solution: Switch to a bulkier, more electron-rich ligand. Q_Ligand->A_SwitchLigand No Q_Reagents Are solvents anhydrous and degassed? Q_Ligand->Q_Reagents Yes A_SwitchLigand->End A_ImproveSetup Cause: Reagent/Setup Issues Solution: Use dry, degassed solvents. Check base and reagent purity. Q_Reagents->A_ImproveSetup No Q_Reagents->End Yes A_ImproveSetup->End

Caption: A decision tree for troubleshooting low-yielding bromopyridine coupling reactions.

References

Technical Support Center: 5-Bromo-2-(2-methoxyethoxy)pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-Bromo-2-(2-methoxyethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for palladium-catalyzed cross-coupling of this compound?

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally follows the order: I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position of this compound is the expected site of reaction. The electron-deficient nature of the pyridine ring can enhance the reactivity of the halide towards oxidative addition to the palladium catalyst.[2]

Q2: Which solvent systems are recommended for the Suzuki-Miyaura cross-coupling of this substrate?

Commonly used solvent systems for Suzuki-Miyaura couplings of bromo-pyridines are mixtures of an organic solvent and water.[3] Typical choices include 1,4-dioxane/water, toluene/water, and THF/water.[4] Polar aprotic solvents like DMF can also be employed.[4] The addition of water often helps to dissolve inorganic bases and can play a role in the transmetalation step of the catalytic cycle.[4]

Q3: My starting material, this compound, has poor solubility in the chosen solvent system. What can I do?

Poor solubility can significantly hinder reaction rates. Here are a few strategies to address this:

  • Increase Temperature: Elevating the reaction temperature (typically 80-110 °C) can improve the solubility of the reactants.[4]

  • Solvent Screening: If increasing the temperature is not sufficient, screening a range of solvents is advisable. Ethereal solvents like 1,4-dioxane and THF, often in combination with water, are good starting points.[4][5]

  • Use of a Co-solvent: Employing a co-solvent system can enhance solubility. For instance, a mixture of toluene and water or dioxane and water is standard for many Suzuki reactions.[4]

Q4: I am observing low conversion in my reaction. What are the potential causes and how can I troubleshoot this?

Low conversion is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is recommended.[6] Potential causes include:

  • Inactive Catalyst: The active catalytic species is Pd(0).[6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can sometimes be inefficient.[6] To verify catalyst activity, run a control reaction with a known, reliable substrate pair.[6]

  • Poor Reagent Quality: Boronic acids can degrade through protodeboronation or by forming unreactive boroxines.[6] It is advisable to check the purity of the boronic acid by NMR. Using more stable boronic esters, such as pinacol esters, can be a good alternative.[6]

  • Inadequate Degassing: Oxygen can lead to the oxidation of the phosphine ligands and the palladium catalyst, resulting in catalyst deactivation and potential side reactions like the homocoupling of the boronic acid.[7] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is crucial.[6]

  • Suboptimal Base: The choice and quality of the base are critical. The base should be finely powdered and anhydrous.[4] Common bases for Suzuki reactions include K₃PO₄, K₂CO₃, and Cs₂CO₃.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Reaction Inactive catalystTest the catalyst with a reliable control reaction. Consider using a fresh batch or a more robust pre-catalyst.[6]
Poor quality of boronic acidCheck the purity of the boronic acid via NMR. Consider using a more stable boronate ester (e.g., pinacol ester).[6]
Insufficient degassingEnsure the solvent and reaction mixture are thoroughly degassed and the reaction is run under a strict inert atmosphere.[6]
Incorrect base or base is not anhydrousUse a finely powdered, anhydrous base. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]
Formation of Side Products Homocoupling of boronic acidThis can be caused by the presence of oxygen. Improve degassing procedures. Using a direct Pd(0) source can also help.[7]
Dehalogenation of the starting materialThis can occur after oxidative addition. Milder reaction conditions (lower temperature, weaker base) may mitigate this.[6]
Protodeboronation of the boronic acidUse anhydrous conditions if the reaction chemistry allows, or switch to a more stable boronate ester.[6]
Inconsistent Results Reagent quality and reaction setupEnsure consistent quality of all reagents and solvents. Standardize the reaction setup and degassing procedures.
Physical form of the baseUse a finely powdered and dry base to ensure a consistent surface area and reactivity.

Data Presentation

Solvent System (v/v) Typical Yield Range (%) Remarks
1,4-Dioxane / H₂O (4:1)75 - 95A widely used and often effective solvent system for Suzuki couplings of heteroaryl halides.[3]
Toluene / H₂O (10:1)70 - 90Good for substrates with lower polarity. Can sometimes lead to slower reaction rates in biphasic systems.[4]
DMF / H₂O (1:1)65 - 85A polar aprotic option that can be effective, though DMF can sometimes be challenging to remove during work-up.
THF / H₂O (4:1)60 - 80Another common ethereal solvent system, though its lower boiling point might require longer reaction times or sealed-tube conditions.[5]

Note: Yields are highly dependent on the specific coupling partners, catalyst, ligand, base, and reaction temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%))[7]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv)[3][8]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)[3]

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Coupled Product (Ar-Ar') Reductive_Elimination->Product Ar-Br This compound Ar-Br->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check boronic_acid Boronic Acid Stability reagent_check->boronic_acid aryl_halide Aryl Halide Purity reagent_check->aryl_halide catalyst Catalyst/Precatalyst Activity reagent_check->catalyst base Base Anhydrous/Purity reagent_check->base solvent Solvent Degassed & Anhydrous reagent_check->solvent side_product_analysis 3. Analyze for Common Side Products condition_check->side_product_analysis degassing Adequate Degassing? condition_check->degassing temperature Optimal Temperature? condition_check->temperature stirring Sufficient Stirring? condition_check->stirring optimization 4. Screen Reaction Components side_product_analysis->optimization success Improved Conversion optimization->success

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

References

minimizing byproducts from the synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine. The focus of this guide is to minimize the formation of byproducts and optimize the yield and purity of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[1] In this reaction, the alkoxide of 2-methoxyethanol, generated by a strong base, displaces a halide (usually chloride or bromide) at the 2-position of a 5-bromopyridine derivative.[2]

Q2: I am observing a significant amount of unreacted starting material (e.g., 5-bromo-2-chloropyridine) in my final product. What are the possible causes and solutions?

  • Possible Causes:

    • Incomplete deprotonation of 2-methoxyethanol: The base used may not be strong enough or used in an insufficient amount to fully generate the nucleophilic alkoxide.

    • Low reaction temperature: The reaction may be too slow at the temperature employed.

    • Insufficient reaction time: The reaction may not have been allowed to proceed to completion.

    • Poor solvent choice: The solvent may not be suitable for promoting the SNAr reaction. Polar aprotic solvents are generally preferred.[3]

  • Solutions:

    • Base Selection and Stoichiometry: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least 1.1 to 1.5 equivalents of the base are used relative to 2-methoxyethanol.

    • Temperature Optimization: Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, and monitor the progress by TLC or LC-MS.

    • Reaction Time: Extend the reaction time and continue to monitor for the disappearance of the starting material.

    • Solvent Choice: Employ a polar aprotic solvent like DMF, DMSO, or THF to enhance the nucleophilicity of the alkoxide.

Q3: My LC-MS analysis shows a byproduct with a mass corresponding to 5-bromo-2-hydroxypyridine. How can I prevent its formation?

  • Possible Cause:

    • Presence of water: This byproduct is a result of the hydrolysis of the starting material (e.g., 5-bromo-2-chloropyridine). Water can be introduced through wet reagents or solvents, or from the atmosphere.

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. If necessary, distill solvents over a suitable drying agent.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Q4: I have identified a di-substituted byproduct, 2,5-bis(2-methoxyethoxy)pyridine, in my product mixture. How can this be minimized?

  • Possible Cause:

    • Excess nucleophile or harsh reaction conditions: If 2,5-dibromopyridine is used as the starting material, the second bromine atom can also be substituted by the 2-methoxyethoxide, especially with an excess of the nucleophile or at elevated temperatures.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of 2-methoxyethanol relative to the di-halogenated pyridine.

    • Use a more selective starting material: Starting with 5-bromo-2-chloropyridine is preferable, as the chlorine at the 2-position is significantly more reactive towards nucleophilic aromatic substitution than the bromine at the 5-position.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.

Q5: The reaction mixture has turned dark, and I am observing multiple spots on my TLC plate, indicating product degradation. What could be the cause?

  • Possible Cause:

    • High reaction temperature or prolonged reaction time: Excessive heat or extended reaction times can lead to the degradation of the starting materials, product, or solvent.[4]

    • Presence of oxygen: For some sensitive substrates, the presence of oxygen can lead to oxidative side reactions.

  • Solutions:

    • Optimize Reaction Conditions: Carefully monitor the reaction and stop it once the starting material is consumed. Avoid unnecessarily high temperatures.

    • Degas Solvents: If oxidative degradation is suspected, degas the solvents before use and maintain a positive pressure of an inert gas throughout the reaction.

Quantitative Data for Reaction Optimization

The following table provides typical ranges for key reaction parameters to minimize byproducts in the synthesis of this compound.

ParameterRecommended RangeRationale for Minimizing Byproducts
Starting Material 5-Bromo-2-chloropyridineThe higher reactivity of the C2-Cl bond compared to the C5-Br bond minimizes the risk of di-substitution.
Base Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)Strong, non-nucleophilic bases that ensure complete formation of the alkoxide without competing in the substitution reaction.[1]
Base Stoichiometry 1.1 - 1.5 equivalents (relative to 2-methoxyethanol)Ensures complete deprotonation of the alcohol, driving the reaction to completion and minimizing unreacted starting material.
2-methoxyethanol Stoichiometry 1.1 - 1.2 equivalents (relative to 5-bromo-2-chloropyridine)A slight excess ensures complete consumption of the starting material without a large excess that could promote side reactions.
Solvent Anhydrous DMF, DMSO, or THFPolar aprotic solvents enhance the nucleophilicity of the alkoxide, promoting the desired SNAr reaction over potential side reactions.[3]
Temperature 25 - 80 °CStart at a lower temperature and gradually increase as needed to find the optimal balance between reaction rate and byproduct formation.[4]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the point of maximum conversion without significant product degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the starting material and other moisture-sensitive reagents.

Detailed Experimental Protocol

This protocol is designed to minimize byproduct formation in the synthesis of this compound from 5-bromo-2-chloropyridine.

Materials:

  • 5-Bromo-2-chloropyridine (1.0 eq)

  • 2-Methoxyethanol (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Hexane (for washing NaH)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Alkoxide:

    • Under an inert atmosphere (N2 or Ar), add sodium hydride (1.3 eq) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Wash the sodium hydride with anhydrous hexane (2 x 10 mL per gram of NaH) to remove the mineral oil. Carefully decant the hexane after each wash.

    • Add anhydrous DMF to the flask to create a stirrable suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 2-methoxyethanol (1.2 eq) dropwise to the NaH suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2-methoxyethoxide.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 5-bromo-2-chloropyridine (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the 5-bromo-2-chloropyridine solution dropwise to the prepared alkoxide solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_troubleshooting Troubleshooting start Start Synthesis check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material increase_temp Increase Temperature/ Extend Time incomplete->increase_temp check_base Check Base Stoichiometry/ Strength incomplete->check_base workup Work-up and Purification complete->workup analyze Analyze Final Product (NMR/LC-MS) workup->analyze pure Pure Product analyze->pure Purity > 98% impure Impure Product analyze->impure Byproducts Detected check_moisture Check for Moisture (Anhydrous Conditions) impure->check_moisture Hydrolysis Product check_stoichiometry Adjust Nucleophile Stoichiometry impure->check_stoichiometry Di-substituted Product increase_temp->check_completion check_base->check_completion check_moisture->start Re-run with Dry Conditions check_stoichiometry->start Re-run with Adjusted Stoichiometry

Caption: Troubleshooting workflow for the synthesis of this compound.

References

impact of temperature on the stability of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-2-(2-methoxyethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.[1] For routine laboratory use, storage in a desiccator at room temperature may be acceptable for short periods, but prolonged exposure to ambient conditions should be avoided.

Q2: I observe discoloration (e.g., yellowing) of my this compound sample. What could be the cause?

A2: Discoloration is often an indicator of compound degradation. Potential causes include:

  • Exposure to Light: Photodegradation can occur, especially in the presence of UV light, leading to the formation of colored impurities.[2]

  • Elevated Temperatures: Thermal decomposition can lead to the formation of degradation products.

  • Oxidation: Exposure to air, particularly in the presence of light or metal contaminants, can cause oxidative degradation.

  • Contamination: Contamination from solvents, glassware, or other reagents can catalyze degradation reactions.

It is recommended to verify the purity of the discolored sample using an appropriate analytical method, such as HPLC or LC-MS, before use.

Q3: What are the potential degradation pathways for this compound?

A3: While specific studies on this compound are limited, based on its structure, potential degradation pathways include:

  • Hydrolysis: The ether linkage could be susceptible to cleavage under acidic or basic conditions, although it is generally stable under neutral pH.

  • Photodegradation: The bromo-pyridine moiety is susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond.[2]

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo fragmentation. The thermal decomposition of pyridine, a related core structure, is initiated by the formation of pyridyl radicals.[3]

Q4: What are the likely hazardous decomposition products of this compound upon heating?

A4: Upon thermal decomposition, this compound may release hazardous substances including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen bromide (HBr)

Experiments involving heating should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of the compound. Follow this workflow to diagnose the problem:

G Troubleshooting Workflow for Experimental Inconsistencies A Inconsistent Experimental Results B Check Purity of Starting Material (e.g., HPLC, NMR) A->B C Is the purity acceptable? B->C D Yes C->D Purity OK E No C->E Purity not OK G Review Experimental Protocol. Are there any steps that could induce degradation (e.g., high temperature, extreme pH, prolonged light exposure)? D->G F Purify the compound (e.g., recrystallization, chromatography) or obtain a new batch. E->F H Modify protocol to mitigate degradation factors. G->H Potential degradation step identified I Investigate other experimental variables (e.g., reagents, instruments). G->I No obvious degradation step

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: The compound appears to be degrading during a reaction.

Table 1: Troubleshooting Reaction Instability

Observation Potential Cause Recommended Action
Reaction mixture darkens significantly over time.Thermal degradation due to excessive reaction temperature.Monitor the reaction temperature carefully. Consider running the reaction at a lower temperature for a longer duration.
Formation of multiple unexpected byproducts observed by TLC or LC-MS.Compound instability under the reaction conditions (e.g., strong acid/base, presence of certain metals).Perform a small-scale stability study of the compound under the proposed reaction conditions without other reagents to isolate the cause. Consider using milder reaction conditions or protecting groups.
Low yield of the desired product.Degradation of the starting material before or during the reaction.Confirm the purity of the starting material immediately before use. Ensure the reaction is performed under an inert atmosphere if sensitivity to air or moisture is suspected.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines the procedure for determining the thermal stability of this compound using TGA.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated according to the manufacturer's instructions.

    • Use a clean, inert sample pan (e.g., alumina or platinum).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the tared TGA pan.

  • TGA Method Parameters:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

    • Determine the temperature of maximum rate of decomposition (Tpeak) from the derivative of the TGA curve (DTG curve).

Protocol 2: Accelerated Stability Study

This protocol describes an accelerated stability study to predict the shelf-life of this compound.

  • Sample Preparation:

    • Prepare multiple aliquots of the compound in vials that mimic the intended long-term storage container.

  • Storage Conditions:

    • Place the samples in stability chambers set to the conditions outlined in the table below.

    • Include a control group stored at the recommended long-term storage condition (-20°C).

Table 2: Accelerated Stability Study Conditions

Condition Temperature (°C) Relative Humidity (%)
14075
25075
36075
4 (Control)-20N/A
  • Time Points:

    • Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, analyze the samples for purity (e.g., by HPLC) and the appearance of any degradation products.

  • Data Evaluation:

    • Plot the percentage of the remaining compound against time for each condition.

    • Use the data to model the degradation kinetics and estimate the shelf-life at the recommended storage condition using the Arrhenius equation.

Plausible Thermal Decomposition Pathway

The following diagram illustrates a plausible, though hypothetical, thermal decomposition pathway for this compound based on the known reactivity of similar compounds. The initial step is proposed to be the homolytic cleavage of the weakest bond.

G Plausible Thermal Decomposition Pathway A This compound B Heat (Δ) A->B C Initial Homolytic Cleavage B->C D Pyridyl Radical + Methoxyethoxy Radical C->D C-O bond cleavage E Bromo Radical + 2-(2-methoxyethoxy)pyridyl Radical C->E C-Br bond cleavage F Further Fragmentation and Rearrangement D->F E->F G HBr, NOx, CO, CO2, various organic fragments F->G

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-(2-methoxyethoxy)pyridine and 5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines are a cornerstone of medicinal chemistry, offering versatile scaffolds for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of two key intermediates: 5-Bromo-2-(2-methoxyethoxy)pyridine and 5-bromo-2-chloropyridine. The analysis is supported by established principles of organic chemistry and representative experimental data to inform strategic decisions in synthetic route development.

At a Glance: Key Reactivity Differences

The primary distinction between this compound and 5-bromo-2-chloropyridine lies in the nature of the substituent at the 2-position. The 2-(2-methoxyethoxy) group is an electron-donating group (EDG), while the chloro group is an electron-withdrawing group (EWG). This fundamental electronic difference, along with steric considerations, significantly influences the reactivity of these molecules in key synthetic transformations.

FeatureThis compound5-bromo-2-chloropyridine
Substituent at C-2 2-(2-methoxyethoxy) (Electron-Donating)Chloro (Electron-Withdrawing)
Reactivity at C-5 (Suzuki, Buchwald-Hartwig) Generally higher due to the electron-donating nature of the C-2 substituent enhancing oxidative addition.Generally lower due to the electron-withdrawing nature of the C-2 substituent.
Reactivity at C-2 (Nucleophilic Aromatic Substitution) Poor leaving group; not susceptible to direct displacement.Activated for nucleophilic attack.
Overall Profile Favors reactions at the C-5 position, with the C-2 alkoxy group being relatively inert to substitution.Offers dual reactivity, with the C-5 position favored in cross-coupling and the C-2 position susceptible to nucleophilic substitution.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The general order of reactivity for halogens is I > Br > Cl.[1] For both this compound and 5-bromo-2-chloropyridine, the C-Br bond at the 5-position is significantly more reactive than a C-Cl bond.

The electronic nature of the substituent at the 2-position further modulates the reactivity of the C-5 bromine. The electron-donating 2-(2-methoxyethoxy) group in this compound increases the electron density of the pyridine ring, which can facilitate the oxidative addition of the palladium catalyst to the C-Br bond, thus enhancing its reactivity in Suzuki and Buchwald-Hartwig reactions. Conversely, the electron-withdrawing chloro group in 5-bromo-2-chloropyridine decreases the electron density of the ring, which can make the oxidative addition at the C-5 position more challenging compared to its alkoxy-substituted counterpart.

Representative Data for Suzuki-Miyaura Coupling

While direct comparative data is limited, the following table presents typical yields for the Suzuki-Miyaura coupling of 5-bromo-2-chloropyridine and a related 5-bromo-2-alkoxypyridine.

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
5-bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8085
5-bromo-2-methoxypyridine4-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9092

Representative Data for Buchwald-Hartwig Amination

Similarly, in Buchwald-Hartwig amination, the C-5 bromine is the primary site of reaction for both compounds. The amination of 5-bromo-2-chloropyridine at the C-5 position has been shown to proceed with high selectivity.[2]

Starting MaterialAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
5-bromo-2-chloropyridineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene10096 (for 5-amino-2-chloropyridine)[2]
5-bromo-2-methoxypyridineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene10088
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is favored at the 2- and 4-positions, which are electronically activated by the ring nitrogen.[3] The reaction proceeds through a Meisenheimer-like intermediate, and the presence of electron-withdrawing groups on the ring can further stabilize this intermediate, thus accelerating the reaction.

For 5-bromo-2-chloropyridine, the chloro group at the 2-position is a good leaving group and is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the bromine at the 5-position. In contrast, the 2-(2-methoxyethoxy) group in this compound is a poor leaving group, and this position is not susceptible to direct nucleophilic displacement. Therefore, 5-bromo-2-chloropyridine can undergo selective nucleophilic substitution at the C-2 position, a reaction pathway not available to this compound.

Representative Data for Nucleophilic Aromatic Substitution

Starting MaterialNucleophileConditionsProductYield (%)
5-bromo-2-chloropyridineSodium methoxideMethanol, reflux5-bromo-2-methoxypyridineHigh
2-chloropyridineVarious aminesHeat2-aminopyridinesGenerally good[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-substituted Pyridines

A mixture of the 5-bromo-2-substituted pyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water 4:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until completion (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 5-Bromo-2-substituted Pyridines

To a dry Schlenk tube are added the 5-bromo-2-substituted pyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution of 5-bromo-2-chloropyridine

To a solution of 5-bromo-2-chloropyridine (1.0 equiv.) in a suitable solvent (e.g., the corresponding alcohol for alkoxide substitution, or a polar aprotic solvent like DMF for amine substitution), the nucleophile (e.g., sodium alkoxide, 1.1 equiv., or an amine, 1.2 equiv.) is added. The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways

To further illustrate the discussed transformations, the following diagrams depict the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, the mechanism of nucleophilic aromatic substitution, and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, R'OH) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [(Ar)Pd(II)(L)(HNR'R'')]X [(Ar)Pd(II)(L)(HNR'R'')]X Ar-Pd(II)(X)L2->[(Ar)Pd(II)(L)(HNR'R'')]X Amine Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [(Ar)Pd(II)(L)(HNR'R'')]X->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

SNAr_Mechanism start Ar-X + Nu- intermediate [Ar(X)(Nu)]- (Meisenheimer Complex) start->intermediate Addition end Ar-Nu + X- intermediate->end Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow reagents Combine Reactants, Catalyst, and Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and 5-bromo-2-chloropyridine should be guided by the desired synthetic outcome. This compound is the preferred substrate for transformations targeting the C-5 position via palladium-catalyzed cross-coupling, benefiting from the activating effect of the C-2 alkoxy group. In contrast, 5-bromo-2-chloropyridine offers a more versatile platform for sequential functionalization, allowing for selective reactions at either the C-5 position through cross-coupling or the C-2 position via nucleophilic aromatic substitution. A thorough understanding of these reactivity patterns is essential for the efficient design and execution of synthetic strategies in drug discovery and materials science.

References

yield comparison of different cross-coupling reactions with 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions. Due to a lack of specific published data for 5-Bromo-2-(2-methoxyethoxy)pyridine, this comparison utilizes data from structurally similar 5-bromo-2-alkoxypyridine analogues. The ether linkage in the specified molecule is electronically similar to a simple alkoxy group, making these analogues relevant for predicting reactivity and optimizing reaction conditions. The data presented here should serve as a strong starting point for reaction design and development.

General Experimental Workflow

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions, which typically involve the reaction of an aryl halide with a coupling partner in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Yield Comparison of Cross-Coupling Reactions

The following table summarizes the yields of different cross-coupling reactions performed on analogues of this compound. These reactions demonstrate the feasibility of forming various carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring.

Reaction TypeAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki 5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[1][2]
Sonogashira 2-Amino-3-bromopyridineTerminal alkynePd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF1003up to 96[3]
Buchwald-Hartwig 2-BromopyridineVolatile aminesPd(OAc)₂dpppNaOtBuToluene80-55-98[4]
Stille 2-Amino-5-bromo-4-methylpyridine(2-Thienyl)tributylstannanePd(PPh₃)₄--Toluene or DMF-12-24Good[5]
Heck Aryl Bromiden-Butyl acrylatePd(OAc)₂Phosphine-Imidazolium Salt----Highly Efficient[6]
Negishi 2-BromopyridineOrganozinc reagentPd(PPh₃)₄-----Good to Excellent[7][8]

Experimental Protocols

Below are detailed experimental protocols for representative cross-coupling reactions on analogous substrates. These can be adapted for use with this compound.

Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine

This protocol describes a general procedure for the Suzuki cross-coupling of a bromopyridine derivative with an arylboronic acid.[1][2]

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction: The reaction mixture is heated to 85-95 °C and stirred vigorously for over 15 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira Coupling of 2-Amino-3-bromopyridine

This protocol outlines the Sonogashira coupling of a bromopyridine with a terminal alkyne.[3]

  • Reaction Setup: To a dry round-bottomed flask under a nitrogen atmosphere, add palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%), triphenylphosphine (PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Reagents: Add DMF, followed by triethylamine (Et₃N). The mixture is stirred for 30 minutes. Then, 2-amino-3-bromopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) are added.

  • Reaction: The mixture is heated to 100 °C for 3 hours, with the reaction progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated. The residue is purified by column chromatography to yield the desired product.

Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is adapted for the amination of 2-bromopyridines with volatile amines.[4]

  • Reaction Setup: In a dry, sealable reaction tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂), 1,3-bis(diphenylphosphino)propane (dppp), and sodium tert-butoxide (NaOtBu).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add anhydrous toluene, the 2-bromopyridine (1.0 equiv.), and a solution of the volatile amine (1.5 equiv.).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified.

Stille Coupling of 2-Amino-5-bromo-4-methylpyridine

This protocol describes the Stille coupling for creating a C-C bond at the 5-position of a bromopyridine.[5]

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine (1.0 equiv.).

  • Reagent Addition: Add the organostannane reagent (e.g., (2-thienyl)tributylstannane, 1.2 equiv.) and anhydrous toluene.

  • Inert Atmosphere and Catalyst Addition: Seal the flask and degas the solution by bubbling with argon for 20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Reaction: Heat the reaction mixture and stir for 12-24 hours.

  • Work-up and Purification: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Negishi Coupling of 2-Bromopyridine

The Negishi coupling is a versatile method for forming C-C bonds using organozinc reagents.[7][8]

  • Organozinc Reagent Preparation: The organozinc reagent is typically prepared in situ from the corresponding organic halide and activated zinc.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, prepare the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Reagent Addition: Add the 2-bromopyridine and the freshly prepared organozinc reagent to the reaction flask.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the substrates.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

References

A Comparative Guide to Purity Assessment of 5-Bromo-2-(2-methoxyethoxy)pyridine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. The purity of starting materials and intermediates, such as 5-Bromo-2-(2-methoxyethoxy)pyridine, a key building block in pharmaceutical synthesis, directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis, a comprehensive understanding of alternative and complementary techniques is crucial for robust quality control.

This guide provides an objective comparison of reversed-phase HPLC (RP-HPLC) with alternative analytical methods—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and hypothetical comparative data to illustrate the strengths and weaknesses of each technique.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity determination is contingent on the specific requirements of the analysis, including the physicochemical properties of the analyte and its potential impurities, as well as considerations of speed, sensitivity, and the nature of the information required.

Analytical MethodPrincipleKey AdvantagesKey Limitations
Reversed-Phase HPLC (RP-HPLC) Partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.High resolution and sensitivity for a wide range of compounds. Well-established and robust methodology.[1][2]May require longer analysis times.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for the analysis of volatile and thermally stable impurities.[3][4] High efficiency and speed.Not suitable for non-volatile or thermally labile compounds without derivatization.
Quantitative NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Provides an absolute measure of purity without the need for a specific reference standard for each impurity.[5] It is a non-destructive technique that also provides structural information.[5]Lower sensitivity compared to chromatographic techniques. Requires a certified internal standard.[5]

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is designed for the quantification of this compound and the detection of process-related impurities.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Weigh & Dissolve Reference Standard hplc_system HPLC System (Pump, Injector, Column, Detector) prep_standard->hplc_system prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_system chromatogram Data Acquisition (Chromatogram) hplc_system->chromatogram integration Peak Integration & Area Calculation chromatogram->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report

HPLC Analysis Workflow
Gas Chromatography (GC) Protocol

This method is suitable for identifying and quantifying volatile impurities that may be present in the this compound sample.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Injection Mode: Split (20:1).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.

Quantitative NMR (qNMR) Protocol

qNMR offers a direct measurement of the purity of this compound against a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Experimental Parameters:

    • A sufficiently long relaxation delay (D1) to ensure full signal relaxation (typically 5 times the longest T1 relaxation time).

    • Acquisition of a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known signal from the internal standard.

Logical_Relationship cluster_methods Purity Assessment Methods cluster_validation Method Validation & Purity Confirmation HPLC HPLC (Primary Method) Specificity Specificity HPLC->Specificity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD / LOQ HPLC->LOD_LOQ GC GC (Volatile Impurities) GC->Specificity qNMR qNMR (Orthogonal Method) qNMR->Accuracy Purity_Confirmation Comprehensive Purity Profile Specificity->Purity_Confirmation Accuracy->Purity_Confirmation Precision->Purity_Confirmation LOD_LOQ->Purity_Confirmation

References

Quantitative Analysis of 5-Bromo-2-(2-methoxyethoxy)pyridine Reaction Progress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to optimizing yields, ensuring purity, and accelerating the development of new chemical entities. 5-Bromo-2-(2-methoxyethoxy)pyridine is a valuable building block in medicinal chemistry, frequently utilized in cross-coupling reactions to construct complex molecular architectures. This guide provides a comparative analysis of the primary analytical techniques for the quantitative monitoring of its reaction progress, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for reaction monitoring is contingent on several factors, including the nature of the reactants and products, the required sensitivity and selectivity, and the desired speed of analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods for tracking the conversion of this compound in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Non-destructive analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information.
Sample Preparation Dilution of a reaction aliquot in a suitable solvent, followed by filtration.Dilution and potential derivatization to increase volatility and thermal stability of polar analytes.Direct analysis of a reaction aliquot, often in a deuterated solvent, or use of a benchtop NMR with no deuterated solvent requirement.[1]
Quantitative Capability Excellent, with high precision and accuracy when using a suitable internal or external standard.Good, though can be affected by analyte volatility and thermal stability.Inherently quantitative (qNMR) without the need for response factor correction, as signal intensity is directly proportional to the number of nuclei.[1]
Sensitivity High, typically in the µg/mL to ng/mL range.Very high, especially with selected ion monitoring (SIM), reaching pg/mL levels.Lower than chromatographic methods, typically in the mg/mL to µg/mL range.
Throughput High, with typical run times of 5-30 minutes per sample.Moderate to high, with run times of 10-40 minutes per sample.Lower for high-field NMR due to longer acquisition times, but benchtop NMR offers faster analysis.
Information Provided Retention time and peak area for quantification of known compounds.Retention time and mass spectrum for identification and quantification.Detailed structural information for all components in the mixture, enabling identification of intermediates and byproducts.
Limitations Requires chromophores for UV detection; co-elution of species can be a challenge.Analytes must be volatile and thermally stable; derivatization can add complexity.Lower sensitivity; spectral overlap can complicate analysis in complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate reaction monitoring. The following are generalized protocols for the analysis of a Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid.

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for routine monitoring of the consumption of the starting material and the formation of the desired product.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile components in the reaction mixture.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 500.

Sample Preparation:

  • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at desired time points.

  • Quench the reaction and perform a liquid-liquid extraction with a volatile organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • If necessary, derivatize the sample to improve the volatility of polar components.

  • Dilute the sample to an appropriate concentration before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ or at-line NMR provides real-time, non-destructive monitoring of the reaction, offering rich structural information.[1]

Instrumentation:

  • High-field or benchtop NMR spectrometer.

Experimental Protocol for In-situ Monitoring:

  • Set up the reaction directly in an NMR tube using a deuterated solvent compatible with the reaction conditions.

  • Alternatively, for non-deuterated solvents, a benchtop NMR spectrometer capable of locking onto a proton signal can be utilized.[1]

  • Insert the NMR tube into the pre-heated spectrometer.

  • Acquire a series of 1D ¹H NMR spectra at regular time intervals.

  • Process the spectra (e.g., Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals corresponding to the starting material and product to determine their relative concentrations over time.

Quantitative Data Presentation

The following table presents hypothetical, yet representative, quantitative data for a Suzuki-Miyaura cross-coupling reaction of this compound monitored by HPLC. This data illustrates the typical progression of such a reaction.

Time (minutes)This compound (Normalized Peak Area %)Aryl-substituted Product (Normalized Peak Area %)
01000
1578.521.5
3055.244.8
6025.174.9
1205.394.7
240< 1> 99

Visualizing Reaction Pathways and Workflows

Diagrams are essential for clearly communicating complex processes. The following are Graphviz diagrams illustrating a typical Suzuki-Miyaura reaction pathway and a general experimental workflow for reaction monitoring.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar'_output Coupled Product Reductive_Elimination->Ar-Ar'_output Ar-X_input This compound Ar-X_input->Oxidative_Addition Ar'-B(OR)2_input Arylboronic Acid Ar'-B(OR)2_input->Transmetalation Base_input Base Base_input->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reaction_Monitoring_Workflow Reaction_Mixture Reaction Mixture (this compound + Reagents) Aliquoting Withdraw Aliquot at Time (t) Reaction_Mixture->Aliquoting Quenching Quench Reaction (e.g., Dilution) Aliquoting->Quenching Sample_Prep Sample Preparation (e.g., Filtration, Derivatization) Quenching->Sample_Prep Analysis Quantitative Analysis Sample_Prep->Analysis HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR Data_Processing Data Processing and Interpretation HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Results Reaction Progress Data (Concentration vs. Time) Data_Processing->Results

Caption: General experimental workflow for quantitative reaction monitoring.

References

The Strategic Advantage of 5-Bromo-2-(2-methoxyethoxy)pyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, bromopyridines are indispensable building blocks for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of diverse molecular architectures. Among the various substituted bromopyridines, 5-Bromo-2-(2-methoxyethoxy)pyridine has emerged as a reagent of particular interest. This guide provides an objective comparison of this compound with other common bromopyridines, supported by available experimental data and detailed protocols, to highlight its unique advantages in synthetic applications.

Enhanced Physicochemical Properties: The Role of the Methoxyethoxy Group

The distinguishing feature of this compound is the 2-(methoxyethoxy) substituent at the 2-position of the pyridine ring. This group imparts several advantageous physicochemical properties compared to simpler analogues like 5-bromo-2-methoxypyridine or 2,5-dibromopyridine.

Increased Solubility: The ether linkages in the methoxyethoxy side chain increase the polarity and hydrogen bond accepting capability of the molecule. This often translates to improved solubility in a wider range of organic solvents, which can be a significant advantage in reaction setup and purification processes.

Modulation of Reactivity: The electronic nature of the 2-alkoxy group can influence the reactivity of the C-Br bond at the 5-position in palladium-catalyzed cross-coupling reactions. While direct comparative kinetic studies are not extensively available in the public domain, the electron-donating nature of the alkoxy group can impact the oxidative addition step of the catalytic cycle.

Potential for Chelation: The oxygen atoms in the methoxyethoxy group may offer potential for chelation with metal catalysts or reagents, which could influence the regioselectivity and efficiency of certain reactions.

A comparison of the key physicochemical properties of this compound and two common alternative bromopyridines is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound5-Bromo-2-methoxypyridine[1][2][3]2,5-Dibromopyridine[4][5]
Molecular Formula C₈H₁₀BrNO₂[6]C₆H₆BrNO[1][7][8]C₅H₃Br₂N[4]
Molecular Weight 232.07 g/mol [6]188.02 g/mol [2]236.89 g/mol [4]
Appearance Not specifiedColorless to pale yellow liquid or solid[3][8]White to pale yellow crystalline powder[4]
Boiling Point Not specified80 °C / 12 mmHg[1][2][3]265-268 °C[4]
Melting Point Not specifiedNot specified90-92 °C[4]
Density Not specified1.453 g/mL at 25 °C[1][2][3]~2.0 g/cm³[4]
Solubility Generally higher in organic solventsSoluble in organic solvents, limited in water[7][8]Soluble in DMSO, DMF; slightly soluble in water[4]

Performance in Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental transformations where bromopyridines are extensively used. The efficiency of these reactions is a critical factor in the overall success of a synthetic route. While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can compile and compare reported yields for reactions with this compound and its analogues to provide an insight into their relative performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table summarizes representative yields for the Suzuki coupling of different bromopyridines with various arylboronic acids. It is important to note that the reaction conditions are not identical, which can significantly influence the yield.

Table 2: Representative Yields in Suzuki-Miyaura Coupling Reactions

BromopyridineCoupling PartnerCatalyst/Base/SolventYield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O85[9]
5-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O82[9]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O88[9]
5-BromopyrimidineFuran-3-boronic acidPd catalyst / BaseNot specified[10]
3,5-DibromopyridineArylboronic acidPd(dppf)Cl₂ / K₂CO₃ / DMEGood yields[11]

Note: Specific yield data for Suzuki coupling of this compound was not available in the searched literature. The data for related compounds is presented for illustrative purposes.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. Table 3 provides an overview of reported yields for the Sonogashira coupling of various bromopyridines. As with the Suzuki coupling data, the reaction conditions vary between the examples.

Table 3: Representative Yields in Sonogashira Coupling Reactions

BromopyridineCoupling PartnerCatalyst/Base/SolventYield (%)
2-Amino-3-bromopyridinesVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuI / Et₃N / DMF72-96[12]
5-Iodo-2-benzyloxypyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N / THF92[13]
5-Iodo-2-benzyloxypyrimidineBut-3-yn-1-olPdCl₂(PPh₃)₂ / CuI / Et₃N / THF85[13]
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ / CuI / Et₃N / THFNot specified, but successful[14]

Note: Specific yield data for Sonogashira coupling of this compound was not available in the searched literature. The data for related compounds is presented for illustrative purposes.

Experimental Protocols

To provide a practical context for the application of bromopyridines in synthesis, a detailed experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. This protocol is a general procedure and may require optimization for specific substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Application in Drug Discovery: Synthesis of P2X7 Antagonists

This compound and its analogues are valuable intermediates in the synthesis of pharmacologically active compounds. A notable example is their use in the preparation of P2X7 receptor antagonists, which are being investigated for the treatment of inflammatory and neurological disorders. The following diagram illustrates a generalized workflow for the synthesis of a P2X7 antagonist, highlighting the key role of the bromopyridine scaffold.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Final Coupling/Cyclization A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Biaryl Intermediate C->D E Biaryl Intermediate F Reagents for Modification (e.g., hydrolysis, amidation) E->F G Modified Intermediate F->G H Modified Intermediate I Coupling Partner or Cyclization Conditions H->I J P2X7 Antagonist I->J

Generalized workflow for P2X7 antagonist synthesis.

This workflow demonstrates a common synthetic strategy where the bromopyridine is first elaborated via a cross-coupling reaction, followed by modifications of other functional groups, and finally a key bond-forming event to yield the target molecule.

Conclusion

This compound offers several potential advantages over other bromopyridines in organic synthesis. The methoxyethoxy substituent can enhance solubility and modulate reactivity, potentially leading to improved reaction outcomes and easier product isolation. While a direct, comprehensive comparison of reaction yields under identical conditions is not yet available in the literature, the unique properties of this reagent make it a valuable tool for researchers and drug development professionals. Its application in the synthesis of complex pharmaceutical targets, such as P2X7 antagonists, underscores its importance in modern medicinal chemistry. Further systematic studies comparing its reactivity with other bromopyridines would be highly beneficial to the scientific community.

G cluster_advantages Advantages A This compound B Improved Solubility in Organic Solvents A->B Methoxyethoxy Group C Modulated Reactivity in Cross-Coupling A->C Methoxyethoxy Group D Potential for Chelation Effects A->D Methoxyethoxy Group

Key advantages of the methoxyethoxy substituent.

References

A Comparative Guide to the Synthesis of Novel 2,5-Disubstituted Pyridines: Evaluating 5-Bromo-2-(2-methoxyethoxy)pyridine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel compounds. This guide provides a comparative analysis of 5-Bromo-2-(2-methoxyethoxy)pyridine and its alternatives in the synthesis of 2,5-disubstituted pyridines, a scaffold of significant interest in medicinal chemistry. Experimental data from Suzuki-Miyaura cross-coupling reactions is presented to facilitate an informed choice of starting materials for the efficient synthesis of target molecules.

The 2,5-disubstituted pyridine motif is a prevalent core in a multitude of biologically active compounds, demonstrating activities ranging from antifungal to kinase inhibition. The synthesis of libraries of these compounds often relies on robust and versatile cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent choice due to its functional group tolerance and generally high yields. The reactivity and utility of the starting halopyridine are critical factors for the success of such synthetic campaigns.

This guide focuses on this compound as a key starting material and compares its performance with two common alternatives: 5-bromo-2-methoxypyridine and 5-bromo-2-chloropyridine. The comparison is based on the outcomes of Suzuki-Miyaura coupling reactions with various arylboronic acids, providing a quantitative basis for decision-making in the synthesis of novel pyridine-based compounds.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The efficiency of the Suzuki-Miyaura cross-coupling reaction is a critical metric for evaluating the utility of a given building block. The following table summarizes the reaction yields for the coupling of this compound and its alternatives with representative arylboronic acids. The data is compiled from various sources and standardized where possible to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some data is derived from reactions with structurally similar substrates to provide a reasonable expectation of performance.

Starting MaterialArylboronic AcidProductYield (%)Reference
This compound4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-(2-methoxyethoxy)pyridineData not available-
5-Bromo-2-methoxypyridine4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methoxypyridine92[1]
5-Bromo-2-chloropyridinePhenylboronic acid5-Phenyl-2-chloropyridine70[2]
5-Bromo-2-methylpyridin-3-amine (Analogue)Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85[3]
5-Bromo-2-methylpyridin-3-amine (Analogue)4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88[3]
5-Bromo-2-methylpyridin-3-amine (Analogue)4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78[3]

Key Observations:

  • High Reactivity of Methoxy Analogue: 5-Bromo-2-methoxypyridine demonstrates excellent reactivity in Suzuki coupling, affording a high yield with an electron-rich boronic acid.[1]

  • Moderate Reactivity of Chloro Analogue: 5-Bromo-2-chloropyridine provides a moderate yield in the Suzuki coupling, which is typical for chloro-substituted heterocycles.[2]

  • Influence of Substituents on Yield: Data from the analogue 5-bromo-2-methylpyridin-3-amine suggests that electron-donating groups on the arylboronic acid (e.g., methoxy) can lead to slightly higher yields, while electron-withdrawing groups (e.g., chloro) may result in slightly lower, yet still good, yields.[3]

  • Data Gap for Target Compound: A notable lack of published data for the Suzuki-Miyaura coupling of this compound highlights an opportunity for further research to fully characterize its synthetic utility.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative protocols for the synthesis of a 2,5-disubstituted pyridine via Suzuki-Miyaura coupling and the subsequent characterization of the product.

Synthesis of 5-Aryl-2-substituted Pyridines via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-2-substituted pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water 4:1:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-bromo-2-substituted pyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Validation of Novel Compounds

The accurate characterization of newly synthesized compounds is essential. The following are standard procedures for obtaining and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the 2,5-disubstituted pyridine. For example, for 2-(4-Methoxyphenyl)pyridine, the proton NMR spectrum would be expected to show characteristic signals for the pyridine and methoxyphenyl protons, and the carbon NMR would show distinct signals for each carbon atom in the molecule.[2]

Mass Spectrometry (MS):

  • Obtain a mass spectrum of the purified compound using a suitable ionization technique (e.g., electrospray ionization - ESI).

  • Determine the molecular weight of the compound from the molecular ion peak ([M+H]⁺ or [M]⁺).

  • Analyze the fragmentation pattern to further support the proposed structure.

Visualizing Synthetic and Biological Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz diagrams for a typical synthetic workflow and a relevant biological signaling pathway where these compounds may find application.

Experimental Workflow for Synthesis and Characterization

G reagents Weigh Reactants: - 5-Bromo-2-substituted Pyridine - Arylboronic Acid - Palladium Catalyst - Base setup Reaction Setup: - Add reactants to flask - Evacuate and backfill with inert gas - Add degassed solvent reagents->setup reaction Suzuki-Miyaura Coupling: - Heat to 80-100 °C - Stir for 4-12 hours - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine - Dry and concentrate reaction->workup purification Purification: - Column chromatography on silica gel workup->purification characterization Structural Validation: - NMR Spectroscopy - Mass Spectrometry purification->characterization product Pure 2,5-Disubstituted Pyridine characterization->product

Synthetic Workflow for 2,5-Disubstituted Pyridines
Decision Framework for Starting Material Selection

G start Select Starting Material high_yield Is highest possible yield critical? start->high_yield cost Is cost a major factor? high_yield->cost No methoxy 5-bromo-2-methoxypyridine high_yield->methoxy Yes reactivity Are subsequent reactions planned at the 2-position? cost->reactivity No chloro 5-bromo-2-chloropyridine cost->chloro Yes reactivity->chloro Yes methoxyethoxy This compound reactivity->methoxyethoxy No

Decision Framework for Building Block Selection
Potential Biological Target: The ERK1/2 Signaling Pathway

Many pyridine-based compounds are developed as kinase inhibitors. The ERK1/2 signaling pathway is a key regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified representation of this pathway, highlighting the potential point of intervention for a novel inhibitor.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Novel Pyridine-Based Inhibitor Inhibitor->ERK

Inhibition of the ERK1/2 Signaling Pathway

References

Assessing the Scalability of 5-Bromo-2-(2-methoxyethoxy)pyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted pyridines is a cornerstone of modern pharmaceutical and agrochemical development. Among these, 5-Bromo-2-(2-methoxyethoxy)pyridine serves as a valuable building block, necessitating scalable and efficient manufacturing routes. This guide provides an objective comparison of the primary synthesis methods for this compound, supported by experimental data and detailed protocols to inform decisions on process development and scale-up.

Comparison of Synthetic Routes

The synthesis of this compound is most prominently achieved through nucleophilic aromatic substitution (SNA_r_), a variant of the Williamson ether synthesis. Alternative, yet potentially less scalable, routes include the Ullmann condensation and the Buchwald-Hartwig etherification. Below is a comparative analysis of these methods.

ParameterNucleophilic Aromatic Substitution (Williamson Ether Synthesis)Ullmann CondensationBuchwald-Hartwig Etherification
Starting Materials 2,5-Dibromopyridine, 2-Methoxyethanol, Strong Base (e.g., NaH, NaOH)2,5-Dibromopyridine, 2-Methoxyethanol, Copper Catalyst, Base2,5-Dibromopyridine, 2-Methoxyethanol, Palladium Catalyst, Ligand, Base
Typical Yield High (>90%)Moderate to High (60-90%)High (>90%)
Reaction Temperature Moderate (Reflux in alcohol, ~80-120 °C)High (150-220 °C)Mild to Moderate (Room Temp. to 110 °C)
Reaction Time 4-12 hours12-24 hours8-24 hours
Catalyst Cost None requiredLow (Copper salts)High (Palladium catalysts and specialized ligands)
Scalability Excellent, widely used in industrial processes[1][2]Moderate, high temperatures can be challenging for large-scale reactorsGood, but catalyst cost and sensitivity can be limiting factors
Key Advantages High yield, low cost, simple procedure, proven scalabilityWell-established, tolerant of some functional groupsMild reaction conditions, high functional group tolerance
Key Disadvantages Requires a strong baseHarsh reaction conditions, potential for side reactionsHigh catalyst cost, air and moisture sensitivity of catalysts

Experimental Protocols

Primary Route: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)

This method is the most direct and cost-effective approach for the large-scale synthesis of this compound. It proceeds via the reaction of 2,5-dibromopyridine with the sodium salt of 2-methoxyethanol.

Materials:

  • 2,5-Dibromopyridine

  • 2-Methoxyethanol

  • Sodium Hydride (60% dispersion in mineral oil) or Sodium Hydroxide

  • Anhydrous N,N-Dimethylformamide (DMF) or 2-Methoxyethanol as solvent

  • Diethyl ether or Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, slowly add 2-methoxyethanol (1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 2-methoxyethanol.

  • Add 2,5-dibromopyridine (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80-100 °C and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Alternative Route 1: Ullmann Condensation

The Ullmann condensation offers a classic, copper-catalyzed approach to aryl ether synthesis[3][4][5][6].

Materials:

  • 2,5-Dibromopyridine

  • 2-Methoxyethanol

  • Copper(I) iodide (CuI) or Copper powder

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Pyridine or N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • In a reaction vessel, combine 2,5-dibromopyridine (1.0 equivalent), 2-methoxyethanol (1.5 equivalents), copper(I) iodide (0.1-0.2 equivalents), and potassium carbonate (2.0 equivalents) in pyridine or DMF.

  • Heat the mixture to 150-200 °C under an inert atmosphere and maintain for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonia to remove copper salts, followed by a water and brine wash.

  • Dry the organic layer and concentrate to give the crude product.

  • Purify by vacuum distillation or column chromatography.

Alternative Route 2: Buchwald-Hartwig Etherification

This modern palladium-catalyzed method allows for C-O bond formation under milder conditions[7].

Materials:

  • 2,5-Dibromopyridine

  • 2-Methoxyethanol

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, Cesium Carbonate)

  • Anhydrous Toluene or Dioxane as solvent

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents), phosphine ligand (0.02-0.10 equivalents), and the base (1.5-2.0 equivalents).

  • Add anhydrous toluene or dioxane, followed by 2,5-dibromopyridine (1.0 equivalent) and 2-methoxyethanol (1.2 equivalents).

  • Heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst and salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_SM Starting Materials SM1 2,5-Dibromopyridine R1 Nucleophilic Aromatic Substitution (Williamson) SM1->R1 R2 Ullmann Condensation SM1->R2 R3 Buchwald-Hartwig Etherification SM1->R3 SM2 2-Methoxyethanol SM2->R1 SM2->R2 SM2->R3 FP This compound R1->FP High Yield, Scalable R2->FP Moderate Yield, Harsh R3->FP High Yield, Mild

Caption: Comparative synthetic routes to this compound.

Conclusion

For the large-scale synthesis of this compound, the Nucleophilic Aromatic Substitution (Williamson Ether Synthesis) route is the most industrially viable and economically favorable method. Its high yields, use of inexpensive reagents, and proven scalability make it the preferred choice for commercial production. While the Ullmann and Buchwald-Hartwig reactions offer alternative pathways with their own advantages, the harsh conditions of the former and the high cost of the latter make them less suitable for bulk manufacturing of this specific target molecule. This guide provides the necessary data and protocols to support the selection and implementation of the most appropriate synthetic strategy.

References

A Researcher's Guide to the Reactivity of 5-Bromo-2-(2-methoxyethoxy)pyridine in Benchmark Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of key building blocks is paramount for the efficient synthesis of target molecules. This guide provides a comparative analysis of the reactivity of 5-Bromo-2-(2-methoxyethoxy)pyridine in four widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction. The data presented, including reaction conditions and yields, is based on published results for structurally similar 2-alkoxy-5-bromopyridines, providing a strong predictive framework for the reactivity of the title compound.

Performance in Benchmark Cross-Coupling Reactions

The presence of the electron-donating 2-(2-methoxyethoxy) group on the pyridine ring influences the electronic properties of the C-Br bond at the 5-position, impacting its reactivity in palladium-catalyzed reactions. The following table summarizes typical experimental conditions and yields for benchmark cross-coupling reactions involving 5-bromo-2-alkoxypyridine derivatives, which serve as a reliable proxy for this compound. For comparison, data for an alternative aryl halide, 5-chloro-2-alkoxypyridine, is included where available to highlight the generally higher reactivity of the bromide derivative.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Alternative SubstrateAlternative Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15~85[1][2]5-Chloro-2-alkoxypyridineLower (typically requires more forcing conditions)
Buchwald-Hartwig AnilinePd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃Toluene11012-24High (general conditions)[3]5-Chloro-2-alkoxypyridineLower (often requires specialized ligands)[4]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (2-5)-Et₃N / CuI (cat.)DMF60-1003-12Good to High[5][6]5-Chloro-2-alkoxypyridineSignificantly lower reactivity[7]
Heck StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10020~97 (for similar aryl bromides)[8]5-Chloro-2-alkoxypyridineGenerally poor reactivity

Note: The yields and reaction conditions are generalized from similar substrates and should be considered as starting points for optimization for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the four benchmark cross-coupling reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of C-C bonds.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]

  • Heat the reaction mixture with vigorous stirring to the specified temperature (typically 85-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines.[9][10]

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 equiv.) to a dry Schlenk tube.[3]

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.

  • After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic phase and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling

This reaction is used to form a C-C bond between a terminal alkyne and an aryl halide.[11][12]

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[5]

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent such as DMF or THF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.

  • Heat the reaction mixture to the appropriate temperature (typically room temperature to 100 °C).

  • Monitor the reaction until completion.

  • Upon cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction

This reaction involves the coupling of an unsaturated halide with an alkene.[13]

Procedure:

  • Combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%) in a reaction vessel.

  • Add a base, such as triethylamine (1.5-2.0 equiv.), and a suitable solvent (e.g., DMF, acetonitrile, or toluene).[14]

  • De-gas the mixture and place it under an inert atmosphere.

  • Heat the reaction to the required temperature (usually >100 °C) and stir until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved in these benchmark reactions, the following diagrams, generated using the DOT language, depict a general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex pd_transmetal R¹-Pd(II)L_n-R² pd_complex->pd_transmetal Transmetalation pd_transmetal->pd0 product R¹-R² (Coupled Product) pd_transmetal->product Reductive Elimination reagents R¹-X (Aryl Halide) reagents->pd_complex Oxidative Addition boronic R²-B(OR)₂ (Boronic Acid Derivative) boronic->pd_transmetal base Base base->boronic

References

A Comparative Guide to the Kinetic Performance of 5-Bromo-2-(2-methoxyethoxy)pyridine in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of 5-Bromo-2-(2-methoxyethoxy)pyridine in key palladium-catalyzed cross-coupling reactions. While specific kinetic data for this substrate is not extensively available in the public domain, this document extrapolates its expected reactivity based on established principles and compares it with alternative brominated pyridine isomers. The information presented herein is intended to guide researchers in designing efficient synthetic routes and optimizing reaction conditions.

Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of bromopyridines in palladium-catalyzed reactions is significantly influenced by the position of the bromine atom relative to the nitrogen atom and the electronic nature of other substituents on the ring. The electron-withdrawing nature of the pyridine nitrogen generally activates the C-Br bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.

General Reactivity Trend of Bromopyridine Isomers:

Based on available literature, the general order of reactivity for bromopyridine isomers in palladium-catalyzed cross-coupling reactions is as follows:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

This trend is attributed to the electronic effects of the nitrogen atom, which most strongly activates the para and ortho positions.[1]

Expected Reactivity of this compound:

This compound possesses a bromine atom at the 5-position, which is meta to the ring nitrogen. This positioning suggests a lower intrinsic reactivity compared to 2- and 4-bromopyridines. However, the presence of the electron-donating 2-(2-methoxyethoxy) group at the 2-position can influence the overall electron density of the pyridine ring and potentially modulate the reactivity of the C-Br bond.

Comparative Performance Data

The following tables summarize representative yields for common palladium-catalyzed cross-coupling reactions involving different bromopyridine isomers. This data, gathered from various sources, serves as a benchmark for estimating the performance of this compound. It is important to note that reaction yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent system used.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid [1]

Bromopyridine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85
3-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O10018~70
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1008~95

Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Isomers with Aniline

Bromopyridine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridinePd(OAc)₂ / BINAPNaOtBuToluene10016~80
3-BromopyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11024~75
4-BromopyridinePd(OAc)₂ / BINAPNaOtBuToluene10012~90

Table 3: Representative Yields for Heck Coupling of Bromopyridine Isomers with Styrene

Bromopyridine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridinePd(OAc)₂ / PPh₃Et₃NDMF12024~70
3-BromopyridinePd(OAc)₂ / PPh₃Et₃NDMF13024~65
4-BromopyridinePd(OAc)₂ / PPh₃Et₃NDMF12018~85

Experimental Protocols

The following are generalized experimental protocols for conducting kinetic studies of palladium-catalyzed cross-coupling reactions. These can be adapted for this compound.

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the desired solvent (e.g., a 4:1 mixture of 1,4-dioxane and degassed water, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 85–95 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, or ¹H NMR with an internal standard).

  • Plot the concentration of the starting material or product versus time to determine the reaction rate.

General Protocol for a Buchwald-Hartwig Amination Reaction:

  • In a glovebox or under a strictly inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol).

  • Add the bromopyridine derivative (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., anhydrous toluene, 3 mL).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Monitor the reaction kinetics as described in the Suzuki-Miyaura protocol.

General Protocol for a Heck Coupling Reaction:

  • To a sealed tube, add the bromopyridine derivative (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol).

  • Add the solvent (e.g., anhydrous DMF, 4 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • Monitor the reaction kinetics as previously described.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis reagents Reagents & Solvent heating Heating & Stirring reagents->heating catalyst Catalyst & Ligand catalyst->heating inert_atm Inert Atmosphere inert_atm->heating sampling Aliquots at Time Intervals heating->sampling analysis GC/HPLC/NMR Analysis sampling->analysis concentration_plot Concentration vs. Time Plot analysis->concentration_plot rate_determination Rate Determination concentration_plot->rate_determination

Caption: Experimental workflow for kinetic studies.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L2X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-M PdII_R_Rprime R-Pd(II)L2R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Caption: Generalized palladium cross-coupling cycle.

References

A Cost-Benefit Analysis of 5-Bromo-2-(2-methoxyethoxy)pyridine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Among the vast array of heterocyclic intermediates, 5-Bromo-2-(2-methoxyethoxy)pyridine has emerged as a valuable reagent for the introduction of a substituted pyridine motif. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance in common cross-coupling reactions with viable alternatives, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a substituted pyridine derivative featuring a bromine atom at the 5-position and a 2-methoxyethoxy group at the 2-position. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The 2-(2-methoxyethoxy) substituent can influence the electronic properties of the pyridine ring and may offer advantages in terms of solubility and downstream modifications.

Comparative Cost Analysis

A key consideration in the selection of a synthetic building block is its cost. This compound is a specialty chemical, and its price is not as readily available as more common reagents, often requiring a direct inquiry to suppliers. This suggests a higher cost compared to simpler analogs. To provide a tangible comparison, the approximate costs of potential alternatives are presented below.

CompoundStructureCAS NumberPrice (USD/g)Notes
This compound 212961-29-0Inquiry RequiredPrice not publicly listed, indicating a higher cost.
5-Chloro-2-(2-methoxyethoxy)pyridine1597108-45-6~$343/gGenerally less reactive than the bromo analog.[1]
5-Iodo-2-(2-methoxyethoxy)pyridine1363437-93-7~
301/g(for1g)to301/g (for 1g) to ~301/g(for1g)to
600/mg (for 250mg)
Generally more reactive than the bromo analog, but at a significantly higher cost.[2][3]
5-Bromo-2-methoxypyridine13472-85-0~$5-10/gA simpler analog lacking the extended ether chain, significantly cheaper.

Note: Prices are approximate and can vary significantly between suppliers and purchase volumes. The price for 5-Iodo-2-(2-methoxyethoxy)pyridine shows a large range, with smaller quantities having a much higher price per gram.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The reactivity of the halide in this reaction generally follows the trend I > Br > Cl.

While direct comparative studies are scarce, we can infer the performance of this compound based on the established reactivity of halopyridines. A study on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids using a Pd(PPh₃)₄ catalyst reported yields in the range of 78-88%.[4] It is reasonable to expect similar performance for this compound under optimized conditions.

Expected Performance Comparison in Suzuki Coupling:

HalideExpected ReactivityTypical Catalyst SystemExpected Yield Range
Bromo Moderate to High Pd(PPh₃)₄, Pd(dppf)Cl₂ 70-90%
ChloroLowerMore specialized catalysts (e.g., with bulky phosphine ligands)50-80%
IodoHighestStandard Pd catalysts80-95%
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-2-alkoxypyridine

This protocol is a generalized procedure based on common practices for Suzuki couplings of bromopyridines.

Materials:

  • 5-Bromo-2-alkoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a Schlenk flask, add the 5-bromo-2-alkoxypyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling reagents This compound + Arylboronic Acid + Pd Catalyst + Base reaction_mixture Reaction Mixture (e.g., Dioxane/Water) reagents->reaction_mixture Mixing heating Heating (80-100 °C) reaction_mixture->heating Reflux workup Aqueous Workup & Extraction heating->workup Cooling purification Column Chromatography workup->purification product Coupled Product purification->product Buchwald_Hartwig_Amination reactants This compound + Amine + Pd Precatalyst/Ligand + Base inert_atmosphere Inert Atmosphere (e.g., Argon) reactants->inert_atmosphere Mixing heating_step Heating (80-110 °C) inert_atmosphere->heating_step Reaction filtration_extraction Filtration & Extraction heating_step->filtration_extraction Workup final_purification Column Chromatography filtration_extraction->final_purification final_product Aminated Product final_purification->final_product

References

Safety Operating Guide

Proper Disposal Procedures for 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Bromo-2-(2-methoxyethoxy)pyridine is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure as a halogenated, ether-containing pyridine derivative, this compound is classified as hazardous waste and must be managed according to stringent protocols. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2][3]

Disposal must be conducted through an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[4][5] The primary disposal method for pyridine-based waste is typically incineration at a licensed hazardous waste facility.[6]

Hazard Profile

The hazard classifications for this compound, as derived from Safety Data Sheets (SDS), mandate its handling as a hazardous substance.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[3][4][7]
Serious Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4][7]

Experimental Protocol: Step-by-Step Disposal

This protocol outlines the necessary steps for the safe collection and temporary storage of this compound waste within a laboratory setting prior to its collection by Environmental Health and Safety (EHS) personnel.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes chemical-resistant gloves (e.g., Butyl rubber), safety goggles with side shields or a face shield, and a laboratory coat.[8]

  • All handling of the waste should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]

  • An emergency eyewash station and safety shower must be accessible.[9]

2. Waste Segregation and Collection:

  • Liquid Waste:

    • Designate a specific, compatible hazardous waste container for "Halogenated Organic Waste." [10][11] Plastic is often preferred for waste containers.[12]

    • Carefully transfer any waste solutions containing this compound into this container.

    • Do not mix this waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.[11][13]

  • Solid Waste:

    • Any materials contaminated with the compound, such as gloves, pipette tips, absorbent paper, or silica gel, must be collected separately as solid hazardous waste.[10]

    • Place these items in a designated, lined container or a sealable, clearly labeled bag.[10][14]

3. Container Management and Labeling:

  • Container Integrity: The waste container must be in good condition, chemically compatible with the waste, and have a secure, sealable lid.[1][9] Keep the container closed at all times except when adding waste.[1][12]

  • Labeling: From the moment the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "this compound" and any other constituents, with percentages.[1]

    • The accumulation start date.

    • Associated hazard warnings (e.g., Irritant, Toxic).[8]

4. On-Site Storage (Satellite Accumulation Area):

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[12][15]

  • The container must be kept in secondary containment (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks.[1]

  • Store the waste away from incompatible materials, particularly strong acids and oxidizing agents.[3][9]

5. Special Consideration: Peroxide Formation Potential:

  • The methoxyethoxy group is an ether linkage. Ethers are known to form explosive peroxides over time when exposed to air and light.[2][16]

  • Precautionary Protocol: Although this specific compound is not listed as a severe peroxide former, it is best practice to handle it with caution.

    • Date the primary chemical container upon receipt and again upon opening.[2][16]

    • Dispose of opened containers through the hazardous waste program within 12 months as a precautionary measure.[12]

6. Final Disposal:

  • Once the waste container is full or is no longer being used, contact your institution's EHS department to schedule a pickup.[12]

  • EHS personnel will transport the waste for final disposal at a licensed facility.

Disposal Workflow Diagram

G cluster_lab Laboratory Operations gen Waste Generated (Liquid or Solid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) seg Segregate as 'Halogenated Organic Waste' gen->seg collect Collect in Compatible, Sealed Container seg->collect label_node Label Container Correctly (Contents, Hazards, Date) collect->label_node store Store in Secondary Containment in Satellite Accumulation Area label_node->store ehs Contact EHS for Pickup store->ehs disposal Final Disposal at Licensed Facility (e.g., Incineration) ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for handling 5-Bromo-2-(2-methoxyethoxy)pyridine, a key reagent in various synthetic applications. Adherence to these guidelines is essential for minimizing risks and ensuring operational integrity.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data from the closely related compound 2-Bromo-5-(2-ethoxyethoxy)pyridine, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]

Hazard Identification and Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton™). Nitrile gloves may offer limited protection and should be used only for brief, incidental contact.Prevents skin contact which can lead to irritation.
Skin and Body Protection A lab coat, closed-toe shoes, and long pants. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit is recommended.Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if ventilation is inadequate.Protects against the inhalation of vapors, which can cause respiratory tract irritation.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

Handling and Storage Protocol:
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2] The storage area should be clearly marked with the appropriate hazard signs.

  • Dispensing : When transferring the chemical, use a funnel or other appropriate dispensing aid to avoid spills. Grounding and bonding may be necessary for larger containers to prevent static discharge.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill Management Protocol:
  • Evacuation : In the event of a large spill, evacuate the immediate area and alert your supervisor and the institutional safety office.

  • Containment : For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Neutralization and Cleanup : Once absorbed, collect the material using non-sparking tools and place it into a designated, labeled waste container.

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by a thorough washing with soap and water.

Disposal Plan:

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste in a clearly labeled, sealed, and compatible container.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage of Waste : Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[2][3]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Retrieve Chemical from Storage b->c d Dispense Required Amount c->d e Perform Experiment d->e f Decontaminate Glassware & Equipment e->f k Spill or Exposure Occurs e->k g Dispose of Waste in Labeled Container f->g h Clean Work Area g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j l Follow Spill Management / First Aid k->l m Report Incident l->m

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.